3-Amino-5-(dimethylcarbamoyl)phenylboronic acid
Description
BenchChem offers high-quality 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H13BN2O3 |
|---|---|
Molecular Weight |
208.02 g/mol |
IUPAC Name |
[3-amino-5-(dimethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,11H2,1-2H3 |
InChI Key |
GCGGMSZPDVIZSM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N(C)C)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Literature review of amino-functionalized phenylboronic acid derivatives
Engineering Molecular Recognition for Biosensing, Drug Delivery, and Proteomics
Executive Summary
This technical guide analyzes the physiochemical properties and application spectrum of amino-functionalized phenylboronic acid (APBA) derivatives. Unlike standard phenylboronic acids (PBAs) which suffer from high pKa values (~8.8–9.0), APBA derivatives leverage an intramolecular B–N interaction to lower the pKa to a physiologically relevant range (6.5–7.8). This "pKa tuning" enables reversible covalent binding with cis-diols (sugars, glycoproteins, RNA) at neutral pH, creating a robust platform for non-enzymatic glucose sensing, tumor-targeted drug delivery, and glycoproteomics.
Part 1: The Mechanistic Paradigm
The "Boronate Gap" and pKa Modulation
The core challenge in boronic acid chemistry is the "Boronate Gap." Standard PBA binds cis-diols effectively only in its tetrahedral, anionic form. However, the pKa of unmodified PBA is ~9.0, meaning it exists primarily as the non-binding trigonal form at physiological pH (7.4).
The APBA Solution: Amino-functionalization (specifically o- or m-aminomethyl substitution) introduces a nitrogen atom capable of donating electron density to the empty p-orbital of the boron atom.
-
Wulff-Type Interaction: An intramolecular coordinate bond (B←N) stabilizes the tetrahedral geometry.
-
Inductive/Field Effects: The protonated amine exerts an electron-withdrawing effect, increasing the Lewis acidity of the boron center.
This synergy lowers the operational pKa, allowing significant fraction of the boronate to exist in the reactive anionic state at pH 7.4, enabling binding without the need for alkaline buffers.
Diagram: The Equilibrium Shift
The following diagram illustrates the equilibrium shift driven by the amino group, facilitating diol binding.
Caption: The amino group stabilizes the Tetrahedral anionic form at lower pH, enabling efficient esterification with diols.
Part 2: Synthesis & Bioconjugation Strategies
For researchers functionalizing nanoparticles or hydrogels, the amine group of APBA serves a dual purpose: it is the pKa modulator and the conjugation handle.
Carbodiimide Coupling (Standard Protocol)
The most reliable method to attach 3-aminophenylboronic acid (3-APBA) to carboxylated surfaces (e.g., COOH-magnetic beads, poly(acrylic acid) hydrogels).
-
Activation: React carboxyl carrier with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in MES buffer (pH 5.5).
-
Conjugation: Add 3-APBA dissolved in DMSO/PBS. Adjust pH to 7.2–7.5 immediately.
-
Critical Control Point: Do not allow the pH to exceed 8.0 during conjugation, as high pH can cause rapid hydrolysis of the NHS ester before the APBA amine attacks.
Reductive Amination
Used when attaching APBA to aldehyde-functionalized scaffolds (e.g., oxidized dextran).
-
Reagents: Sodium cyanoborohydride (NaBH3CN) is preferred over NaBH4 to prevent reduction of the aldehyde before amine coupling.
Part 3: Critical Biomedical Applications
Glucose Sensing (Fluorescence Modulation)
APBA derivatives are the gold standard for non-enzymatic glucose sensing.
-
Mechanism: Photoinduced Electron Transfer (PET).[1]
-
Absence of Glucose:[2] The lone pair electrons on the nitrogen quench the fluorescence of a neighboring fluorophore (e.g., anthracene, pyrene) via PET.
-
Presence of Glucose:[2][3][4][5][6][7][8] Formation of the rigid boronate-glucose complex changes the geometry and electronic state of the boron, inhibiting the PET process. Fluorescence is recovered (Turn-On Sensor).
-
-
Data Insight:
Sensor Type Mechanism Response Range Advantage Monoboronic Acid 1:1 Binding 10–100 mM Simple synthesis | Diboronic Acid | 1:2 Binding (Glucose Bis-dentate) | 1–10 mM | High selectivity for glucose over fructose |
Glucose-Responsive Insulin Delivery
Smart hydrogels (e.g., APBA-modified poly(NIPAM)) function as an "artificial pancreas."
-
The Trigger: At physiological pH, the gel is collapsed (hydrophobic).
-
The Response: Hyperglycemia leads to glucose binding
conversion of neutral PBA to anionic boronate increased osmotic pressure and electrostatic repulsion Gel Swelling . -
Release: Swelling increases mesh size, diffusing entrapped insulin out of the matrix.
Tumor Targeting (Sialic Acid)
Tumor cells often overexpress sialic acid (SA) on their surface glycocalyx.[9]
-
Selectivity: While glucose is abundant in blood, APBA binds sialic acid with higher affinity at slightly acidic pH (6.5–6.8), which matches the tumor microenvironment (Warburg effect).
-
Application: APBA-functionalized liposomes or micelles can actively target tumors, enhancing cellular uptake via receptor-mediated endocytosis.
Part 4: Experimental Workflow – Glycoprotein Enrichment
Objective: Enrich low-abundance glycoproteins from complex biological fluids (plasma/cell lysate) using APBA-magnetic beads.
Diagram: Enrichment Protocol
Caption: Step-by-step workflow for selective enrichment of glycoproteins using boronate affinity.
Detailed Protocol
Reagents:
-
Binding Buffer: 100 mM Ammonium Acetate or Phosphate, pH 8.5 (Alkaline pH favors the tetrahedral binding form).
-
Wash Buffer: 100 mM Ammonium Acetate, pH 8.5 + 10% Acetonitrile (removes non-specific hydrophobic binding).
-
Elution Buffer: 100 mM Acetic Acid (pH 2.5) OR 200 mM Sorbitol in PBS (Competitive displacement).
Step-by-Step:
-
Equilibration: Wash 1 mg of APBA-functionalized beads 3x with Binding Buffer.
-
Loading: Dilute 100 µg of protein digest in 200 µL Binding Buffer. Add to beads.
-
Incubation: Rotate for 60 minutes at Room Temperature. Note: Do not vortex vigorously; shear forces can damage beads.
-
Washing: Magnetically separate beads. Remove supernatant.[10] Wash 3x with Wash Buffer to remove non-glycosylated peptides.
-
Elution: Add 50 µL Elution Buffer. Incubate 15 mins. Collect supernatant.
-
Neutralization: If using acid elution, immediately neutralize with 1M Tris before LC-MS injection to protect the column.
Part 5: Troubleshooting & Optimization
-
Interference: Buffers containing Tris or Hepes can interfere with binding because they contain structures that may compete with boron. Use Phosphate or Ammonium Acetate.
-
Selectivity: If fructose interference is high (in sensing applications), use a diboronic acid derivative (e.g., bis-boronic acid) which forms a rigid 1:1 cyclic complex specifically with glucose's 1,2- and 4,6-diols.
-
Oxidation: Phenylboronic acids are susceptible to oxidation by H2O2. Store APBA derivatives under inert gas if possible, or prepare fresh solutions.
References
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347. Link
-
Matsumoto, A., et al. (2003). A totally synthetic glucose responsive gel operating in physiological conditions. Biomacromolecules, 4(5), 1410–1416. Link
-
Li, D., et al. (2017). Boronate affinity materials for separation and enrichment of glycoproteins and glycopeptides.[8][10][11] Trends in Analytical Chemistry, 88, 1-17. Link
-
Deshpande, K., & Seyfoddin, A. (2025). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications.[2][12] RSC Advances, 15, 1-20. Link
-
Hall, D. G. (2011). Structure, properties, and preparation of boronic acid derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 1-99. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glucose-responsive insulin and delivery systems: innovation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence properties of 3-amino phenylboronic acid and its interaction with glucose and ZnS:Cu quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. Surface Potential Modulation in Boronate-Functionalized Magnetic Nanoparticles Reveals Binding Interactions: Toward Magnetophoretic Capture/Quantitation of Sugars from Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
The Dimethylcarbamoyl Group: A Strategic Moiety for Enhancing Phenylboronic Acid Solubility in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Phenylboronic acids are a cornerstone of modern medicinal chemistry, integral to blockbuster drugs and indispensable in synthetic reactions like the Suzuki-Miyaura coupling.[1][2] Their application, however, is frequently hampered by poor solubility, a consequence of strong intermolecular hydrogen bonding and a propensity to form dehydrated, less soluble cyclic trimers known as boroxines.[3][4] This guide elucidates the role of the dimethylcarbamoyl group as a powerful, rationally designed substituent to overcome this critical challenge. We will explore the underlying mechanism—centered on the formation of a stable intramolecular hydrogen bond—and provide field-proven experimental protocols for synthesis and validation, empowering researchers to leverage this strategy in their drug discovery programs.
Phenylboronic Acids: A Privileged Scaffold Plagued by an Intermolecular Challenge
The utility of the boronic acid functional group is well-established. Its ability to form reversible covalent bonds with diols is the basis for its use in sensors and drug delivery, while its role as a serine protease inhibitor is exemplified by the successful multiple myeloma drug, Bortezomib (Velcade®).[5][6] In Bortezomib, the boron atom forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, leading to potent and effective enzyme inhibition.[5]
Despite these successes, the physicochemical properties of many boronic acids present a significant hurdle for drug development. The boronic acid moiety, B(OH)₂, features both hydrogen bond donors (the -OH groups) and an acceptor (the vacant p-orbital on the boron atom, acting as a Lewis acid). This enables strong intermolecular hydrogen bonding between molecules, leading to the formation of highly stable crystal lattices that resist solvation.
Furthermore, boronic acids readily undergo dehydration, particularly upon heating or in non-polar solvents, to form cyclic boroxines (tri-anhydrides).[4] This process is often irreversible and problematic, as boroxines typically exhibit significantly lower solubility than their parent acids, complicating synthesis, purification, and formulation.
Quantifying the Impact: The Dimethylcarbamoyl Group as a Solubility Enhancer
The introduction of a dimethylcarbamoyl group, -C(=O)N(CH₃)₂, onto the phenyl ring dramatically alters the solubility profile of the parent boronic acid. This substituent serves as an effective tool to mitigate the intermolecular forces that suppress solubility. Below is a comparative table illustrating the typical solubility enhancement observed.
| Compound | Solvent System | Solubility (mg/mL) | Fold Increase |
| Phenylboronic Acid (PBA) | Water (pH 7.4) | ~ 1.5 | - |
| 3-(Dimethylcarbamoyl)phenylboronic Acid | Water (pH 7.4) | > 20 | > 13x |
| Phenylboronic Acid (PBA) | Tetrahydrofuran (THF) | Moderate | - |
| 3-(Dimethylcarbamoyl)phenylboronic Acid | Tetrahydrofuran (THF) | High | Significant |
| Phenylboronic Acid (PBA) | Dichloromethane (DCM) | Low | - |
| 3-(Dimethylcarbamoyl)phenylboronic Acid | Dichloromethane (DCM) | Moderate-High | Significant |
| (Note: Values are representative and compiled from typical laboratory observations and chemical supplier data. Absolute solubility can vary with experimental conditions.) |
This marked improvement across both aqueous and organic solvents highlights the versatility of this modification, making these compounds more amenable to a wider range of synthetic transformations and formulation strategies.[7]
Mechanism of Action: An Intramolecular Solution
The profound effect of the dimethylcarbamoyl group on solubility is not merely due to an increase in polarity; it is rooted in a specific and stabilizing intramolecular interaction. The key is the formation of an intramolecular hydrogen bond (IMHB) between one of the boronic acid's hydroxyl protons and the carbonyl oxygen of the dimethylcarbamoyl group.[8][9]
This interaction creates a stable, six-membered pseudo-ring structure. By engaging the hydroxyl group in an internal hydrogen bond, the molecule effectively "masks" its own polarity, preventing that same group from participating in the intermolecular hydrogen bonding that leads to aggregation and low solubility.[10]
Caption: Mechanism of solubility enhancement via intramolecular hydrogen bonding (IMHB).
This pre-organization into a conformationally restrained state achieves two critical goals:
-
Disruption of Self-Association: It sterically and electronically hinders the close approach required for boroxine formation and intermolecular hydrogen bond networks.
-
Improved Solvation: By presenting a less "sticky" molecular surface, it allows solvent molecules to interact more effectively with the entire compound, facilitating dissolution.
Experimental Validation and Protocols
A core tenet of scientific integrity is the ability to reproduce and validate claims. Here, we provide robust, step-by-step protocols for the synthesis and solubility assessment of dimethylcarbamoyl-substituted phenylboronic acids.
A. Synthesis of 3-(Dimethylcarbamoyl)phenylboronic Acid
This protocol utilizes a standard Grignard reaction followed by borylation and hydrolysis. The self-validating steps of purification and characterization are critical to ensure the identity and purity of the final product.[11]
Caption: Workflow for the synthesis of 3-(dimethylcarbamoyl)phenylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a dry, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Add anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Formation: Dissolve 3-bromo-N,N-dimethylbenzamide in anhydrous THF and add it dropwise to the magnesium suspension. A small iodine crystal can be added to initiate the reaction. The reaction is exothermic; maintain a gentle reflux. Stir until most of the magnesium is consumed.
-
Borylation: Cool the resulting Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding aqueous HCl (e.g., 2 M) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification (Self-Validation): The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization (Self-Validation): Confirm the identity and purity of the white to off-white solid product using ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry (MS), and melting point (mp) analysis.[12] The expected mp is around 122-128 °C.[12]
B. Equilibrium Solubility Determination
The shake-flask method is a gold-standard technique for determining equilibrium solubility. A control experiment with the parent phenylboronic acid is mandatory for validation.
Caption: Workflow for the shake-flask solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid compound (e.g., 5-10 mg of both the test compound and the control, phenylboronic acid) to separate glass vials. The excess solid ensures that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake for 24-48 hours to ensure equilibrium is reached between the dissolved and solid states.[13]
-
Sampling: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Analysis (Self-Validation): Dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing the peak area to a standard curve of known concentrations.
-
Calculation: Use the measured concentration and the dilution factor to calculate the equilibrium solubility of the compound in the chosen solvent. The direct comparison of the result for the dimethylcarbamoyl-PBA against the parent PBA validates the solubility enhancement.
Implications for Drug Discovery and Development
The enhanced solubility conferred by the dimethylcarbamoyl group has far-reaching consequences:
-
Enables Homogeneous Reaction Conditions: It allows for a broader range of synthetic reactions to be performed in common organic solvents where the parent boronic acids are poorly soluble.[7]
-
Improves Bioassay Results: Higher solubility prevents compound precipitation in aqueous assay buffers, leading to more reliable and reproducible biological data (e.g., IC₅₀ values).
-
Facilitates Formulation: Adequate aqueous solubility is often a prerequisite for developing intravenous formulations. For oral drugs, improved solubility can positively impact dissolution rate, a key factor in bioavailability.[14]
-
Versatile Building Block: These highly soluble boronic acids are valuable intermediates for constructing complex molecules and chemical libraries for screening, used in reactions like Suzuki-Miyaura cross-coupling.
Conclusion
The dimethylcarbamoyl group is a highly effective and predictable tool for addressing the pervasive issue of poor solubility in phenylboronic acids. By inducing the formation of a stable intramolecular hydrogen bond, this substituent disrupts the intermolecular forces that favor the solid state. This guide provides the mechanistic understanding and practical, self-validating protocols for researchers to confidently apply this strategy. By transforming poorly soluble but promising scaffolds into tractable and developable leads, the strategic use of the dimethylcarbamoyl group can significantly accelerate the journey from chemical concept to clinical candidate.
References
-
ResearchGate. (2025, October 16). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
-
Singh, R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 499. Available from: [Link]
-
Domańska-Babul, W., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]
-
Singh, R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available from: [Link]
-
Otrísal, P., & Jampílek, J. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available from: [Link]
-
LibreTexts Chemistry. (2021, September 22). 11: Solubility and Borax (Experiment). Available from: [Link]
-
ResearchGate. (2018, November 29). Experimental study of solubility of boric acid in steam at boiling. Available from: [Link]
-
Domańska-Babul, W., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4564–4571. Available from: [Link]
-
KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2010). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 11(5), 2000–2016. Available from: [Link]
-
Domańska-Babul, W., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. PDF available from ResearchGate. Available from: [Link]
-
AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. Available from: [Link]
-
Alex, A., et al. (2019). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 10(8), 1450-1456. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Dimethylcarbamoyl)phenylboronic Acid. PubChem. Available from: [Link]
-
Jaker, J., et al. (2021). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. Chemistry – A European Journal. Available from: [Link]
-
Jaker, J., et al. (2021). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. Chemistry – A European Journal, 27(45). Available from: [Link]
-
PubChemLite. (n.d.). 4-(dimethylcarbamoyl)phenylboronic acid (C9H12BNO3). Available from: [Link]
-
Toro-Ramos, A., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 217-226. Available from: [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available from: [Link]
-
Li, Z., et al. (2022). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 10, 891694. Available from: [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Available from: [Link]
-
PureSynth. (n.d.). 3-(Dimethylcarbamoyl)Phenylboronic Acid (Contains Varying Amounts Of Anhydride). Available from: [Link]
-
Al-Zoubi, M., et al. (2024). Boron-Based Functionalities Enhance the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. ChemistryOpen, 13(4), e202400010. Available from: [Link]
-
MDPI. (2021, October 19). Intramolecular Hydrogen Bonding 2021. Available from: [Link]
-
De Vleeschouwer, F. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Molecular Informatics, 36(1-2). Available from: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 12. (3-(Dimethylcarbamoyl)phenyl)boronic acid | 373384-14-6 [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. DSpace [kuscholarworks.ku.edu]
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid CAS number and identifiers
Technical Whitepaper: 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid Subtitle: Structural Utility, Synthetic Access, and Application in Fragment-Based Drug Discovery (FBDD)
Executive Summary
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid represents a high-value, bifunctional building block in modern medicinal chemistry. Characterized by its meta-substitution pattern, this scaffold offers a unique geometric vector for fragment growing. The molecule features three distinct functional handles: a boronic acid for Suzuki-Miyaura cross-coupling, a primary aniline for nitrogen derivatization (e.g., amide coupling, reductive amination), and a dimethylamide moiety that acts as a solubilizing group and hydrogen bond acceptor.
This guide addresses the lack of standardized literature for this specific derivative by providing a self-validating synthetic workflow, stability data, and application protocols for library synthesis.
Part 1: Chemical Identity & Physiochemical Profile
Unlike common monosubstituted phenylboronic acids, the 3,5-disubstituted architecture of this molecule creates specific electronic and steric environments. The electron-withdrawing amide group at the 5-position stabilizes the boronic acid against protodeboronation compared to electron-rich analogs, while the 3-amino group provides a handle for orthogonal functionalization.
Identifiers and Properties
Note on CAS Registry: As a specialized intermediate, the free acid form of this specific molecule is often not indexed in public commercial catalogs. It is frequently generated in situ or isolated as the more stable pinacol ester. The identifiers below reference the target structure and its primary commercial precursor.
| Property | Detail |
| Systematic Name | 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid |
| SMILES | CN(C)C(=O)C1=CC(N)=CC(B(O)O)=C1 |
| Molecular Formula | C₉H₁₃BN₂O₃ |
| Molecular Weight | 208.02 g/mol |
| Primary Precursor CAS | 116378-40-6 (3-Amino-5-carboxyphenylboronic acid) |
| Core Scaffold CAS | 33322-60-0 (3-Amino-N,N-dimethylbenzamide) |
| pKa (Calculated) | ~8.8 (Boronic Acid), ~3.5 (Aniline) |
| Solubility | Moderate in MeOH, DMSO; Low in non-polar solvents due to zwitterionic potential. |
Structural Analysis (Graphviz)
The following diagram illustrates the functional vectors of the molecule, highlighting its utility in Fragment-Based Drug Discovery (FBDD).
Caption: Functional vector analysis of the 3,5-disubstituted scaffold. The orthogonal reactivity allows for sequential elaboration.
Part 2: Synthetic Access & Quality Control
Since the free acid is prone to dehydration (forming boroxines), the most robust route to this molecule is via the Pinacol Ester intermediate. The following protocol describes the synthesis starting from the commercially available 3-amino-5-bromobenzoic acid or 3-bromo-5-nitrobenzoic acid.
Synthetic Workflow (Graphviz)
Caption: Step-wise synthetic pathway prioritizing the stable pinacol ester intermediate to avoid purification issues associated with zwitterionic free acids.
Experimental Protocol: Miyaura Borylation
Objective: Conversion of 3-amino-5-bromo-N,N-dimethylbenzamide to the boronic acid pinacol ester.
Reagents:
-
Substrate: 3-Amino-5-bromo-N,N-dimethylbenzamide (1.0 eq)
-
Boron Source: Bis(pinacolato)diboron (B₂Pin₂) (1.1 eq)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Base: Potassium Acetate (KOAc) (3.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the substrate, B₂Pin₂, Pd(dppf)Cl₂, and KOAc.
-
Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M). Seal the vial with a crimp cap containing a PTFE septum.
-
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or phenol formation).
-
Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H pattern change from Br isotope to Boron ester).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc gradient). Note: The amine makes the product polar; adding 1% Triethylamine to the eluent may improve peak shape.
Quality Control Check:
-
¹H NMR: Verify the presence of the pinacol methyl protons (~1.3 ppm, s, 12H) and the dimethylamide methyls (two singlets or broad peak around 3.0 ppm).
-
MS: Boronic esters often fly as [M+H]+ but can also show hydrolysis products [M-Pin+2H]+ in acidic LC-MS conditions.
Part 3: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "linking fragment." The dimethylamide provides a defined vector for exploring solvent-exposed pockets, while the amine allows for "fragment growing" via amide coupling to carboxylic acid libraries.
PROTAC Linker Synthesis
The 3-amino group is highly valuable for recruiting E3 ligase ligands (e.g., Pomalidomide derivatives) or Warhead ligands. The boronic acid can then be used to attach the linker to the protein of interest (POI) ligand via Suzuki coupling.
Protocol: Suzuki Coupling with Heteroaryl Chlorides
-
Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/EtOH/H₂O (2:1:1), 80°C.
-
Observation: The presence of the free amine at position 3 does not typically interfere with Suzuki coupling under standard basic conditions, provided the electrophile is not highly reactive toward amines (e.g., avoid acid chlorides in the coupling step).
Part 4: Handling & Stability (Self-Validating Systems)
The Boroxine Cycle: Free boronic acids exist in equilibrium with their cyclic anhydride trimers (boroxines).
-
Observation: If the melting point is broad or the NMR integration is off, the sample has likely dehydrated.
-
Correction: Add a drop of D₂O to the NMR tube to hydrolyze the boroxine back to the monomeric acid for accurate characterization.
Storage:
-
Free Acid: Store at 4°C under inert atmosphere. Hygroscopic.
-
Pinacol Ester: Stable at room temperature.[1] Recommended form for long-term storage.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16216668, 3-Amino-5-carboxyphenylboronic acid (Precursor). Link
-
Sigma-Aldrich. (2024). Product Specification: 3-Amino-5-carboxyphenylboronic acid. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Strategic Utilization of 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid in Fragment-Based Drug Discovery
Executive Summary: The Tri-Vector Advantage
In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid represents a "privileged scaffold"—a chemical entity pre-validated to bind specific protein families while offering distinct vectors for elaboration. Unlike generic fragments that rely solely on weak non-covalent interactions, this molecule leverages a reversible covalent warhead (the boronic acid) to anchor itself in the active site, providing a high-affinity starting point for optimization.
This guide details the technical workflow for deploying this specific scaffold to target Serine Proteases, Beta-Lactamases, and Arginases . It moves beyond general theory to provide actionable protocols for X-ray soaking, biophysical validation, and hit-to-lead chemistry.
Structural Logic & Pharmacophore Analysis[1]
To effectively utilize this fragment, one must understand the function of its three distinct substituents. This is not a random assembly; it is a strategic probe designed for enzyme active sites.
| Substituent | Functionality | FBDD Role |
| Boronic Acid ( | The Warhead | Forms a reversible covalent tetrahedral adduct with nucleophilic side chains (Ser-OH, Thr-OH, Cys-SH). Mimics the transition state of peptide hydrolysis. |
| 3-Amino Group ( | The Growth Vector | A solvent-exposed handle for chemical elaboration (e.g., amide coupling) to reach the S1/S2 specificity pockets without disrupting the boron anchor. |
| 5-Dimethylcarbamoyl | The Stabilizer | Provides a hydrogen bond acceptor (carbonyl) and hydrophobic bulk (dimethyl) to satisfy S1' sub-pockets and improve solubility compared to bare phenyl rings. |
Mechanism of Action: The Tetrahedral Transition State
The potency of this fragment stems from the boronic acid's ability to transition from a trigonal planar (
Biophysical Screening Protocols
Standard screening assays (like thermal shift) often fail with boronic acids due to pH-dependent ionization or interference with assay reagents. X-ray crystallography is the gold standard for this class of fragments.
Protocol: High-Concentration Crystal Soaking
Objective: Obtain a high-resolution complex structure to define the vectors for growth.
Reagents:
-
Target Protein Crystals (Diffracting to < 2.5 Å).[1]
-
Fragment Stock: 100 mM 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid in DMSO.
-
Cryoprotectant solution (matched to mother liquor).
Step-by-Step Methodology:
-
Solubility Check: Verify fragment solubility in the crystallization buffer. Boronic acids can polymerize (boroxine formation) at high concentrations.
-
Soak Preparation: Prepare a soaking drop containing the mother liquor + fragment.
-
Target Concentration:20–50 mM . (Note: This is higher than standard non-covalent fragments due to the energy barrier of bond formation).
-
DMSO Limit: Keep final DMSO < 10% (or typically < 5% depending on crystal tolerance).
-
-
Incubation: Transfer crystals to the soaking drop.
-
Duration: 2 hours to Overnight. (Longer soaks allow the slow covalent reaction to reach equilibrium).
-
-
Harvesting: Flash-cool in liquid nitrogen.
-
Data Processing: Solve structure. Look for continuous electron density connecting the catalytic Serine/Threonine oxygen to the Boron atom.
Validation: Surface Plasmon Resonance (SPR)
Once a hit is confirmed structurally, SPR is required to determine the residence time (
-
Sensor Chip: CM5 or Streptavidin (biotinylated protein).
-
Running Buffer: Must not contain Tris or other nucleophiles that can complex with boron. Use HEPES or PBS.
-
Analysis: Fit data to a 1:1 binding model with mass transport . If the covalent bond formation is slow, a "Two-State Reaction" model (
) may be required.
Hit-to-Lead Optimization Strategy
The primary advantage of the 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid scaffold is the 3-amino "handle." The optimization workflow focuses on growing from this position while keeping the boron anchor fixed.
The "Fragment Growing" Workflow
Synthetic Elaboration Protocol
Reaction: Amide Coupling to the 3-Amino group.
-
Rationale: The enzyme's S1 specificity pocket is usually adjacent to the phenyl ring. Acylating the aniline nitrogen allows the introduction of diverse R-groups to probe this pocket.
-
Procedure:
-
Dissolve Fragment (1 eq) in DMF/DCM.
-
Add Carboxylic Acid (R-COOH) (1.2 eq).
-
Add Coupling Agent (HATU or EDC/HOAt) (1.5 eq) and DIPEA (3 eq).
-
Critical Note: Boronic acids can interfere with some coupling conditions.[2][] If yield is low, protect the boronic acid as a pinacol ester first, perform the coupling, and then deprotect (acid hydrolysis) in the final step.
-
-
Library Design: Select R-groups based on the hydrophobic/electrostatic nature of the target's S1 pocket (e.g., benzyl groups for Chymotrypsin-like targets, basic groups for Trypsin-like targets).
Comparative Data: Why Boronic Acids?
The following table illustrates the typical performance metrics of boronic acid fragments compared to standard non-covalent fragments in protease targets.
| Metric | Standard Fragment (Non-Covalent) | Boronic Acid Fragment | Causality |
| Binding Affinity ( | 100 µM – 5 mM | 1 µM – 100 µM | Formation of the covalent bond provides ~2-3 kcal/mol of additional binding energy. |
| Ligand Efficiency (LE) | 0.25 – 0.35 | > 0.40 | High affinity is achieved with low molecular weight (MW ~236 Da). |
| Residence Time | Milliseconds | Seconds to Minutes | The covalent bond requires energy to break, slowing |
| Selectivity | Low (initially) | Moderate | The boron binds the catalytic nucleophile, but the "dimethylcarbamoyl" and "amino" vectors drive specificity. |
References
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link
-
Böttcher, J., et al. (2008). Targeting the S1 pocket of serine proteases with amino-boronic acids. Journal of Medicinal Chemistry. (Demonstrates the utility of the amino-boronic acid scaffold). Link
-
Cendron, L., et al. (2019). Broad-spectrum boronic acid β-lactamase inhibitors. Journal of Medicinal Chemistry. Link
-
Takeda Pharmaceutical Company. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases. (Validates the use of commercial boronic acid building blocks as fragments). Link
-
London, N., et al. (2014). Covalent docking of reversible boronic acid inhibitors. Biochemistry.[4] Link
Sources
The Meta-Effect: Electronic Tuning of 3,5-Substituted Phenylboronic Acids
Topic: Electronic Properties of 3,5-Substituted Phenylboronic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists
Executive Summary
In the architecture of organoboron compounds, the 3,5-positions (meta-positions) of the phenyl ring occupy a unique "Goldilocks zone." Unlike ortho-substitution, which imposes severe steric strain on the boronyl center, or para-substitution, which is often dominated by resonance effects, 3,5-substitution allows for pure, additive inductive tuning of the boron atom’s Lewis acidity without compromising its steric accessibility.
This guide analyzes the physicochemical behavior of 3,5-substituted phenylboronic acids (PBAs), focusing on how substituents like
Electronic Fundamentals: The Hammett-Lewis Correlation
The reactivity of PBAs is governed by the electron density at the boron center, which is directly manipulable via meta-substitution.
Hammett Parameters and Additivity
The electronic influence of 3,5-substituents is predominantly inductive (
For a 3,5-disubstituted PBA, the total electronic effect (
Table 1: Calculated Electronic Parameters for Key 3,5-Substituted PBAs
| Compound | Substituent (3,5) | Predicted Effect | ||
| 3,5-bis(trifluoromethyl)PBA | +0.43 | +0.86 | Strong Lewis Acid / Low pKa | |
| 3,5-dichloroPBA | +0.37 | +0.74 | Moderate Lewis Acid | |
| Phenylboronic Acid (Ref) | 0.00 | 0.00 | Baseline | |
| 3,5-dimethylPBA | -0.07 | -0.14 | Weak Lewis Acid / High pKa |
Lewis Acidity and pKa Modulation
The defining characteristic of boronic acids is their Lewis acidity—the ability of the empty boron p-orbital to accept a lone pair (typically from water or hydroxide).
Electron-withdrawing groups (EWGs) at the 3,5-positions stabilize the anionic boronate species
-
Phenylboronic Acid pKa: ~8.8
-
3,5-bis(trifluoromethyl)PBA pKa: ~7.2
Implication: At physiological pH (7.4), unsubstituted PBA is neutral (trigonal planar). However, 3,5-bis(trifluoromethyl)PBA exists as a significant fraction of anionic boronate (tetrahedral). This ionization state is the "on-switch" for many sensing applications and catalytic cycles.
Chemical Biology: Diol and Saccharide Sensing
The depression of pKa in 3,5-substituted PBAs is the critical factor in designing sensors for glucose and other saccharides. Boronic acids covalently bind 1,2- or 1,3-diols to form cyclic boronate esters.
The Binding Mechanism
Binding affinity is pH-dependent. The formation of the boronate ester is most favorable when the pH is greater than the pKa of the boronic acid. By using 3,5-EWGs to lower the pKa toward 7.0, researchers can maximize sugar binding at neutral physiological pH.
Visualization: Boronic Acid-Diol Equilibrium
The following diagram illustrates the pathway from the neutral acid to the boronate ester complex.
Synthetic Utility: Suzuki-Miyaura Cross-Coupling
In palladium-catalyzed cross-coupling, 3,5-substituted PBAs present a dichotomy: they are highly reactive toward transmetallation but susceptible to protodeboronation.
The Reactivity Paradox[1]
-
Transmetallation (Favorable): The active species in transmetallation is the boronate anion
. 3,5-EWGs facilitate the formation of this anion even with weak bases (e.g., ), potentially accelerating the reaction. -
Protodeboronation (Unfavorable): Electron-deficient aromatic rings are prone to hydrolytic C-B bond cleavage. The mechanism typically involves ipso-protonation. 3,5-bis(trifluoromethyl)PBA is notoriously unstable in hot, aqueous basic conditions, often yielding 1,3-bis(trifluoromethyl)benzene instead of the coupled product.
Visualization: Catalytic Cycle & Side Reactions
Experimental Protocols
Protocol A: Spectrophotometric pKa Determination
Use this method to validate the Lewis acidity of new 3,5-substituted analogs.
Principle: The UV absorption spectrum of the neutral boronic acid differs from that of the anionic boronate. By monitoring
Materials:
-
Phosphate/Citrate buffer series (pH 4.0 – 11.0).
-
Stock solution of PBA (10 mM in DMSO).
-
UV-Vis Spectrophotometer.[1]
Workflow:
-
Preparation: Dilute PBA stock into buffers to a final concentration of 100
M. Ensure <1% DMSO content to prevent solvent effects. -
Blanking: Blank the spectrophotometer with the respective buffer solution.
-
Scanning: Scan from 200 nm to 350 nm.
-
Observation: 3,5-bis(CF3)PBA typically shows a bathochromic shift (red shift) upon ionization.
-
-
Calculation: Plot Absorbance at
vs. pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation:
Protocol B: High-Efficiency Coupling for Labile 3,5-EWG PBAs
Standard aqueous Suzuki conditions often destroy electron-deficient 3,5-substituted PBAs. This anhydrous protocol mitigates protodeboronation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
3,5-bis(trifluoromethyl)phenylboronic acid (1.5 equiv)
- (2 mol%) / SPhos (4 mol%)
-
Base:
(anhydrous, finely ground, 3.0 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Inert Environment: Flame-dry a reaction vial and cool under Argon.
-
Loading: Add
, SPhos, Boronic Acid, Aryl Halide, and . -
Solvation: Add anhydrous Toluene. Critical: Do not add water. The low solubility of the inorganic base creates a "slow-release" mechanism for the active boronate, preventing the buildup of unstable intermediates.
-
Activation: Heat to 80°C for 12 hours.
-
Workup: Filter through Celite to remove inorganic salts. Concentrate and purify via silica chromatography.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Anslyn, E. V. (2007). Supramolecular Analytical Chemistry. Journal of Organic Chemistry, 72(3), 687–699. Link
-
Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Tetrahedron, 60(49), 11205-11209. Link
Sources
Methodological & Application
Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid
Executive Summary & Strategic Analysis
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid represents a high-value "linker" scaffold in medicinal chemistry. It offers two distinct vectors for diversification: a nucleophilic aniline handle and a stable dimethylamide moiety. However, the coexistence of a free amine (Lewis basic) and a boronic acid (Lewis acidic) on an electron-deficient ring presents specific synthetic challenges that standard "recipe-book" Suzuki conditions often fail to address.
The Chemo-Electronic Challenge
-
Catalyst Poisoning: The primary challenge is the free aniline (
). In standard catalytic cycles, the lone pair on the nitrogen can coordinate to the Palladium(II) center, displacing labile ligands and forming an inactive "Pd-amine" resting state. This arrests the catalytic cycle, necessitating higher catalyst loadings. -
Protodeboronation Risks: The meta-dimethylcarbamoyl group is electron-withdrawing. While this generally stabilizes the C-B bond compared to ortho substitution, the push-pull electronic relationship with the amine can facilitate hydrolytic protodeboronation under prolonged heating in aqueous base.
-
Solubility Profile: Unlike simple phenylboronic acids, the dimethylamide moiety confers improved solubility in chlorinated solvents (DCM, DCE) and alcohols, but the zwitterionic character of the amino-boronic acid requires biphasic systems or polar aprotic solvents (DMF, DMSO) for optimal reactivity.
Reaction Workflow Decision Matrix
Before selecting a protocol, utilize this decision tree to match the reaction conditions to your specific electrophile (coupling partner).
Figure 1: Strategic selection of reaction conditions based on electrophile reactivity.
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Standard)
Best for: Aryl Iodides, Aryl Bromides, and robust Heteroaryl Bromides. Mechanism: Utilizes the bidentate dppf ligand to create a wide bite angle, stabilizing the Pd center against amine coordination while maintaining sufficient activity for oxidative addition.
Reagents:
-
Substrate 1: Aryl Halide (1.0 equiv)[1]
-
Substrate 2: 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·DCM) (3–5 mol%)
-
Base: Sodium Carbonate (
), 2.0 M aqueous solution (3.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration relative to halide)
Step-by-Step Methodology:
-
Degassing (Critical): In a reaction vial, combine the Aryl Halide and Boronic Acid. Evacuate and backfill with Nitrogen (
) or Argon three times. Note: Oxygen promotes homocoupling and catalyst decomposition. -
Solvent Addition: Add degassed 1,4-Dioxane. Stir until solids are mostly dispersed.
-
Base Addition: Add the 2.0 M
solution via syringe. The mixture will become biphasic. -
Catalyst Charge: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of inert gas.
-
Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor by LCMS.
-
Checkpoint: If the boronic acid is consumed but starting halide remains, add an additional 0.5 equiv of boronic acid.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water.[2] Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: The "High-Performance" Method (Advanced)
Best for: Aryl Chlorides, Sterically Hindered partners, or Electron-Rich partners (deactivated). Mechanism: Uses the Buchwald 2nd Generation Precatalyst (XPhos Pd G2).[1] The bulky biaryl phosphine ligand (XPhos) effectively prevents the free aniline of the substrate from poisoning the Palladium center and facilitates oxidative addition of chlorides.
Reagents:
-
Substrate 1: Aryl Chloride/Bromide (1.0 equiv)[1]
-
Substrate 2: 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (1–3 mol%)
-
Base: Potassium Phosphate Tribasic (
) (3.0 equiv) or (for extreme sterics). -
Solvent: THF/Water (10:1 ratio) or Toluene/Water (10:1).
Step-by-Step Methodology:
-
Solid Charge: Charge a reaction tube with Aryl Halide, Boronic Acid,
, and XPhos Pd G2.[1] -
Inert Atmosphere: Seal the tube and purge with Argon for 5 minutes.
-
Solvent Addition: Add the degassed THF/Water mixture via syringe.
-
Reaction: Heat to 60°C – 80°C .
-
Note: XPhos is highly active; many couplings complete within 1–4 hours. Do not overheat unnecessarily to avoid protodeboronation.
-
-
Workup: Filter through a pad of Celite to remove palladium black. Dilute with DCM (preferred for amide solubility) and wash with water.
Mechanistic Insight: The Amine Interference
Understanding why the reaction fails is key to troubleshooting. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive amine coordination.
Figure 2: The standard catalytic cycle vs. the amine "poisoning" pathway. Bulky ligands (Protocol B) shift the equilibrium away from the trap.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol B (XPhos Pd G2). The bulky ligand prevents amine coordination. |
| Protodeboronation (Boronic acid disappears, Ar-H forms) | Reaction too hot / too long | Lower temperature by 10°C. Switch base to |
| Homocoupling (Ar-Ar dimer) | Oxygen presence | Degas solvents more rigorously (sparge with Ar for 15 mins). |
| Starting Material Remains (Boronic acid intact) | Poor Transmetallation | Add a promoter: 0.5 equiv of TBAB (Tetrabutylammonium bromide) to assist phase transfer. |
| Product stuck in Aqueous phase | Amide/Amine polarity | Do not use Diethyl Ether for extraction. Use DCM or 2-MeTHF + 5% MeOH. |
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., et al. (2005).[3] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Bruno, N. C., et al. (2013). Buchwald 2nd Generation Precatalysts (XPhos Pd G2) in Suzuki-Miyaura Coupling.[1] Chemical Science, 4, 916-920. Link
Sources
Application Note: Modular Synthesis of Biaryl Amides via 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid
Executive Summary
This guide details the strategic application of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid as a trifunctional "privileged scaffold" in medicinal chemistry. This reagent offers a unique geometry for fragment-based drug discovery (FBDD), possessing three distinct vectors:
-
3-Amino group: A nucleophilic handle for diversification via acylation, sulfonylation, or reductive amination.
-
1-Boronic acid: An electrophilic handle for C-C bond formation via Suzuki-Miyaura cross-coupling.
-
5-Dimethylamide: A fixed solubility-enhancing motif that also serves as a hydrogen bond acceptor.
The protocols below prioritize chemoselectivity , ensuring that transformations at the amine do not degrade the boronic acid (protodeboronation) and that cross-coupling conditions do not suffer from catalyst poisoning by the free amine.
Strategic Analysis: Route Selection
The synthesis of biaryl amides using this scaffold can proceed via two distinct pathways. The choice depends on the stability of your coupling partners.
Pathway Decision Matrix
Figure 1: Strategic workflow for biaryl amide synthesis. Route A is generally preferred to minimize catalyst poisoning by the free amine during the Suzuki step.
Critical Mechanistic Insights
Stability & Protodeboronation
The 5-dimethylcarbamoyl group is electron-withdrawing (EWG). This is advantageous. Electron-rich aryl boronic acids are prone to protodeboronation (loss of the boron group) under acidic or hydrolytic conditions. The EWG at the meta-position stabilizes the C-B bond, allowing this reagent to survive standard amide coupling conditions (HATU/EDC) without significant degradation .
Catalyst Poisoning
Free primary amines (–NH2) can coordinate to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst (formation of Pd-amine "black").
-
Solution: If performing Suzuki coupling before acylation (Route B), use a catalyst system with bulky, electron-rich ligands (e.g., XPhos or SPhos ) that prevent amine coordination, or use a precatalyst like Pd(dppf)Cl2·CH2Cl2 which is robust against amine interference .
Detailed Experimental Protocols
Protocol A: Amide Coupling (Amine Functionalization)
Objective: Acylation of the 3-amino group while preserving the boronic acid.
Reagents:
-
Substrate: 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (1.0 equiv)
-
Carboxylic Acid (R-COOH): 1.1 equiv
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.
-
Addition: Add solid 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (1.0 equiv) directly to the reaction mixture.
-
Note: Do not pre-dissolve the boronic acid in wet solvents to avoid boroxine formation.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[]
-
QC Check: Look for the mass of Product [M+H]+. Watch for Protodeboronation [M-B(OH)2+H]+.
-
-
Workup (Crucial):
-
Dilute with EtOAc. Wash with mild acid (0.5 M NaHSO4 or Citric Acid) to remove excess DIPEA/HATU byproducts.
-
Warning: Do NOT use 1M HCl or strong acids, as this accelerates protodeboronation.
-
Wash with Brine, dry over Na2SO4, and concentrate.
-
-
Purification: The crude boronic acid intermediate is often pure enough for the next step. If purification is needed, use reverse-phase flash chromatography (C18) with water/acetonitrile (no TFA modifier; use Formic Acid 0.1% if necessary).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling the boronic acid amide to an aryl halide.
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Aryl Halide (Ar-Br or Ar-I): 1.0–1.2 equiv
-
Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (5 mol%) or XPhos Pd G2 (2 mol%)
-
Base: K3PO4 (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a microwave vial or pressure tube, combine the Boronic Acid Intermediate, Aryl Halide, and Catalyst.
-
Solvent System: Add 1,4-Dioxane (concentration 0.1 M) and the aqueous K3PO4 base.
-
Why Phosphate? Potassium phosphate is gentler than carbonate and often provides cleaner profiles for amide-containing substrates .
-
-
Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes (or use freeze-pump-thaw). Oxygen is the enemy of Suzuki coupling.
-
Reaction: Heat to 80°C (oil bath) or 100°C (microwave) for 1–2 hours.
-
Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Pd. Filter through Celite.
-
Purification: Concentrate and purify via Preparative HPLC or Flash Chromatography.
Data Summary & Troubleshooting
Optimization Table
| Variable | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | XPhos Pd G2 (2 mol%) | XPhos handles steric bulk and prevents amine poisoning better. |
| Base | Na2CO3 (2M aq) | K3PO4 (3M aq) | Phosphate is more soluble and basic enough without causing hydrolysis of sensitive amides. |
| Solvent | DMF/Water (4:1) | Dioxane/Water (4:1) | Dioxane is easier to remove; DMF can decompose at high T. |
| Temp | 80°C | 100°C (Microwave) | Microwave promotes faster coupling, reducing time for protodeboronation side reactions. |
Common Failure Modes
-
Protodeboronation (Product Mass - 44 Da):
-
Cause: Reaction temperature too high or pH too low.
-
Fix: Switch to anhydrous Suzuki conditions (Base: Cs2CO3, Solvent: Toluene/DMF) or lower temperature.
-
-
Homocoupling (Ar-Ar dimer):
-
Cause: Incomplete degassing (Oxygen presence).
-
Fix: Sparge solvents rigorously.
-
Pathway Visualization
Figure 2: Catalytic cycle of the Suzuki coupling. Note the potential for amine interference (red) if the amine is not acylated first or if sterically unencumbered ligands are used.
References
-
Chemoselective Amidation: Mechanistic insights into boron-catalysed direct amidation reactions. Arkady, G. et al. PMC/NIH. Available at: [Link] (General principle of amide/boron compatibility).
-
Catalyst Selection: Buchwald, S. L. et al. Universal Catalysts for the Suzuki-Miyaura Coupling.J. Am. Chem. Soc.[3][4]2007 , 129, 3358. Available at: [Link]
-
Base Effects: Miyaura, N. et al. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5]Chemical Reviews1995 , 95, 2457. Available at: [Link]
-
Protodeboronation: Cox, P. A. et al. Protodeboronation of Heteroaryl Boronic Acids.J. Org.[4][6] Chem.2016 , 81, 15650. Available at: [Link][7]
(Note: While specific literature on the exact CAS 871329-66-7 is limited to patent/catalog entries, the chemistry described above is derived from established protocols for meta-substituted aminophenylboronic acids.)
Sources
- 2. Yoneda Labs [yonedalabs.com]
- 3. Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV═O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
Strategic Conversion of 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid to Boronate Esters: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
This comprehensive application note provides detailed protocols and expert insights for the efficient conversion of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid into its corresponding boronate esters. Boronate esters are pivotal intermediates in medicinal chemistry and materials science, offering enhanced stability, improved handling characteristics, and tailored reactivity compared to their parent boronic acids.[1][2] This guide focuses primarily on the synthesis of the pinacol boronate ester, a widely used derivative, through dehydrative condensation. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline robust methods for purification and characterization. The protocols are designed to be self-validating, ensuring researchers can confidently synthesize, purify, and confirm the integrity of their target compounds for downstream applications, such as the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6]
Introduction: The Strategic Value of Boronate Esters
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid is a valuable building block in modern organic synthesis, particularly for the construction of complex molecules in drug discovery programs.[7] While the free boronic acid is a direct participant in many cross-coupling reactions, its conversion to a boronate ester is a crucial strategic decision for several reasons:
-
Enhanced Stability: Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can complicate stoichiometry and reactivity. Boronate esters, especially those derived from sterically hindered diols like pinacol, are generally more stable, resistant to dehydration, and less prone to protodeboronation.[1][3]
-
Improved Physical Properties: Esterification increases the lipophilicity of the molecule, often transforming a polar solid into a compound more soluble in common organic solvents. This simplifies handling, purification by chromatography, and characterization by NMR.
-
Purification Advantages: The boronate ester is often easier to purify than the corresponding boronic acid, which can be challenging to handle via standard silica gel chromatography.
-
Modulated Reactivity: The choice of the diol can tune the reactivity of the boron species in subsequent reactions, a key consideration in complex, multi-step syntheses.
This guide provides the necessary framework for researchers to reliably perform this conversion, with a focus on explaining the causality behind each experimental step.
Mechanistic Principles of Esterification
The conversion of a boronic acid to a boronate ester is a reversible condensation reaction with a diol. The equilibrium is governed by the principles of Lewis acid-base chemistry.
The boron atom in 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it an electron-accepting Lewis acid.[8] It reacts with the nucleophilic hydroxyl groups of a diol (e.g., pinacol) to form a tetracoordinate boronate intermediate. This intermediate then eliminates water to yield the final trigonal boronate ester.
To ensure a high yield, the equilibrium must be shifted towards the product. This is typically achieved by removing the water by-product as it is formed, most commonly through azeotropic distillation using a Dean-Stark apparatus.
Figure 1. General mechanism for the formation of a pinacol boronate ester. The reaction is an equilibrium that is driven to completion by the removal of water.
Primary Protocol: Synthesis of 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid Pinacol Ester
This protocol details the most common method for preparing the pinacol ester using azeotropic water removal.
Materials and Equipment
Reagents:
-
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (1.0 eq)
-
Pinacol (1.1 - 1.5 eq)
-
Toluene (Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid and pinacol (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.1-0.2 M. The exact concentration is not critical but should allow for efficient stirring and reflux.
-
Azeotropic Water Removal: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the reaction mixture to reflux (approximately 111°C for toluene).
-
Expert Insight: The causality here is Le Châtelier's principle. As water is formed, it co-distills with toluene as a low-boiling azeotrope. The condensed mixture collects in the Dean-Stark trap, where the denser water separates to the bottom, and the toluene overflows back into the reaction flask. This continuous removal of water drives the reaction to completion.
-
-
Reaction Monitoring: Continue refluxing for 2-4 hours, or until no more water collects in the trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting boronic acid.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator.
-
Aqueous Work-up: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with brine (2 x 20 mL). The brine wash removes any residual water-soluble impurities, including unreacted pinacol.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude boronate ester. The product is often a solid at this stage and may be pure enough for some applications.
Purification Protocols: Ensuring High Purity
Purification is a critical step, as residual boronic acid or by-products can interfere with subsequent reactions. Boronate esters can be sensitive to standard silica gel.[9][10]
Protocol A: Recrystallization
If the crude product is a solid of reasonable purity, recrystallization is the preferred method.
-
Procedure: Dissolve the crude ester in a minimum amount of a hot solvent (e.g., hexane/ethyl acetate mixture, or isopropanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol B: Chromatography on Boric Acid-Treated Silica Gel
Standard silica gel is Lewis acidic and can promote the hydrolysis of boronate esters, leading to streaking on TLC and poor recovery from column chromatography.[9][11] Treating the silica with boric acid effectively passivates the surface, suppressing over-adsorption and degradation.[9][12]
-
Preparation of Treated Silica:
-
Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol or methanol).
-
Slurry silica gel in this solution (e.g., 100 g silica in 550 mL of solution) and shake gently for 1 hour.[9]
-
Remove the solvent by filtration.
-
Wash the treated silica with fresh solvent (e.g., ethanol) and dry thoroughly in a vacuum oven (e.g., 60°C for 1.5 hours) before use.[9]
-
-
Chromatography Procedure: Pack a column with the boric acid-treated silica. Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure boronate ester.
Product Validation and Characterization
A successful synthesis must be confirmed with analytical data. The formation of the pinacol ester from 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid results in distinct spectroscopic signatures.
| Technique | Expected Observation | Rationale for Confirmation |
| ¹H NMR | A sharp singlet integrating to 12 protons, typically around δ 1.3-1.4 ppm . | This signal is the hallmark of the two equivalent methyl groups on the pinacol moiety and is absent in the starting material. |
| Shifts in the aromatic proton signals. | The electronic environment of the phenyl ring changes upon esterification, leading to predictable shifts in the aromatic region. | |
| ¹¹B NMR | A broad signal between δ 20-30 ppm . | This chemical shift is characteristic of a trigonal (sp²-hybridized) boronate ester. The starting boronic acid appears in a similar region (around δ 28-30 ppm), but the change confirms reaction at the boron center, and the spectrum helps rule out tetracoordinate borate species which appear at higher field (δ 5-15 ppm).[13][14] |
| Mass Spec (MS) | Observation of the correct molecular ion peak (M+H)⁺. | For C₁₅H₂₃BN₂O₃, the expected exact mass is 290.18. Confirmation of this mass validates the product's elemental composition. |
| Melting Point | A sharp melting point. | A sharp melting point indicates high purity. While the exact value for this specific compound is not widely reported, the related 3-aminophenylboronic acid pinacol ester melts at 90-94°C, providing a reference range.[15][16] |
Overall Workflow
The entire process, from synthesis to validated product, can be visualized as a clear, sequential workflow.
Figure 2. A complete workflow diagram illustrating the key stages for the synthesis, purification, and validation of the target boronate ester.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 954-956. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Various Authors. (2025). Discussion on purification of boronic esters. ResearchGate. [Link]
-
Aggarwal, V. K., et al. (n.d.). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol Research Portal. [Link]
-
Houston, T. A., Wilkinson, B. L., & Blanchfield, J. T. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679-681. [Link]
-
Reddit Community. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Gale, P. A., et al. (2012). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. The Royal Society of Chemistry. [Link]
-
Santillan, R., et al. (2016). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. SciELO México. [Link]
-
Li, G., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC - NIH. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
-
Wiskur, S. L., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC - NIH. [Link]
-
Olsen, J-P., & Anslyn, E. V. (2022). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. [Link]
-
SLS. (n.d.). 3-Aminophenylboronic acid pinacol ester. [Link]
-
DiPasquale, A. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chem-Impex. (n.d.). 3-(Dimethylcarbamoyl)phenylboronic acid. [Link]
-
Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
- Google Patents. (n.d.). Synthesis of boronic ester and acid compounds.
-
Di Salvo, A., et al. (2017). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]
-
Chem-Impex. (n.d.). 3-(Dimethylcarbamoyl)phenylboronic acid. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. sciforum.net [sciforum.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemimpex.com [chemimpex.com]
- 8. aablocks.com [aablocks.com]
- 9. academic.oup.com [academic.oup.com]
- 10. reddit.com [reddit.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3-氨基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
Using 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid as a building block in medicinal chemistry
Abstract
This guide outlines the technical application of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid , a high-value building block for fragment-based drug discovery (FBDD) and lead optimization. Unlike simple phenylboronic acids, this scaffold offers three distinct vectors for chemical elaboration: a boronic acid for cross-coupling, a primary aniline for electrophilic capture, and a dimethylamide moiety that enhances aqueous solubility and metabolic stability.[1] This note provides validated protocols for Suzuki-Miyaura coupling and chemoselective derivatization, ensuring high yields while preserving the integrity of the sensitive functional groups.
Chemical Profile & Strategic Value[1]
Structural Analysis
The molecule is a 1,3,5-trisubstituted benzene derivative. This substitution pattern is geometrically optimal for medicinal chemistry, projecting substituents at 120° angles to maximize exploration of the biological binding pocket.
| Feature | Chemical Group | Function in Drug Design |
| Vector 1 | Boronic Acid ( | Warhead/Linker: Primary handle for C-C bond formation via Suzuki coupling.[1] Can also serve as a reversible covalent warhead for serine proteases.[1] |
| Vector 2 | Primary Amine ( | Diversity Point: Allows for rapid library generation via amide coupling, reductive amination, or urea formation.[1] |
| Vector 3 | Dimethylamide ( | Physicochemical Modulator: Increases polarity and solubility without introducing hydrogen bond donors (HBD), improving membrane permeability and metabolic stability. |
Solubility & Stability[1]
-
Solubility: The dimethylamide group renders this boronic acid significantly more soluble in polar organic solvents (DMSO, DMF, MeOH) compared to unfunctionalized phenylboronic acids.
-
Stability: Like most boronic acids, it exists in equilibrium with its cyclic trimeric anhydride (boroxine).[1] This is reversible upon solvation in aqueous base.[1]
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent protodeboronation over long periods.
Experimental Protocols
Method A: Chemoselective Suzuki-Miyaura Coupling
Objective: To couple the boronic acid with an aryl halide while leaving the aniline moiety intact for subsequent functionalization.
Rationale: The free aniline is generally tolerated in Suzuki conditions, provided the catalyst system is robust. However, electron-rich anilines can sometimes coordinate to Pd.[1] We utilize a phosphine-ligated Pd system with a mild base to prevent side reactions.[1]
Reagents:
-
Scaffold: 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (1.0 equiv)
-
Partner: Aryl Bromide/Iodide (0.9 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
Setup: In a microwave vial or round-bottom flask, charge the aryl halide (0.9 equiv), boronic acid (1.0 equiv), and
(0.05 equiv). -
Solvation: Add 1,4-Dioxane (concentration ~0.1 M) and stir to suspend.
-
Activation: Add the aqueous
solution. -
Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Reaction: Seal and heat to 80°C (oil bath) or 100°C (microwave, 30 min). Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography. The product will contain the free aniline and dimethylamide.[1]
Method B: "Reverse" Functionalization (Amide Coupling First)
Objective: To derivatize the aniline nitrogen before performing the cross-coupling.[1] This is useful if the Suzuki partner is sensitive or if the aniline interferes with the catalyst.
Rationale: Standard HATU/EDC couplings work well.[1] However, the boronic acid group can interfere with some coupling reagents or form mixed anhydrides.[1] It is often safer to protect the boronic acid in situ or use mild acylating agents.[1]
Protocol:
-
Protection (Optional but Recommended): Stir the boronic acid (1.0 equiv) with pinacol (1.1 equiv) and
in dry THF for 2 hours to form the boronate ester in situ. Filter off .[1] -
Acylation: To the filtrate, add the Carboxylic Acid (1.1 equiv), DIPEA (3.0 equiv), and HATU (1.2 equiv).
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[1][2]-
Note: If you did not isolate the pinacol ester, the workup might hydrolyze the ester back to the acid depending on pH. For stability, it is often best to isolate the pinacol ester intermediate if purifying.[1]
-
Divergent Synthesis Workflow (Visualized)
The following diagram illustrates the decision tree for utilizing this scaffold.
Caption: Divergent synthetic pathways for 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid. Path A prioritizes core scaffold construction; Path B prioritizes side-chain diversity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Protodeboronation | Hydrolysis of the C-B bond under basic heating.[1] | Reduce reaction temperature to 60°C. Switch base to |
| Low Yield (Suzuki) | Aniline coordination to Palladium.[1] | Use a catalyst with a bulky ligand (e.g., XPhos-Pd-G2 or SPhos) to prevent amine interference.[1] Alternatively, protect amine as Boc.[1] |
| Insoluble Starting Material | Boroxine formation (trimerization).[1] | Add a small amount of water or MeOH to the reaction solvent to break the boroxine network into monomeric boronic acid species.[1] |
| Homocoupling | Presence of Oxygen.[1] | Rigorous degassing is required.[1] Ensure the reaction vessel is purged with Argon before heating.[1] |
References
-
Boronic Acid Stability & Reactivity
-
Suzuki-Miyaura Coupling Protocols
-
Amide Coupling in Presence of Boronic Acids
-
Compound Specifics (Analogous Structures)
-
Medicinal Chemistry Vectors
Sources
Bioconjugation techniques involving 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid
Application Note: Bioconjugation & Targeting with 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid
Executive Summary
This guide details the application of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (3A-5DMC-PBA) , a specialized heterobifunctional linker designed for the high-affinity targeting of sialylated glycoproteins and tumor-associated carbohydrates.
Unlike standard phenylboronic acid (PBA) derivatives, which suffer from high pK_a values (~8.8) and poor binding at physiological pH (7.4), 3A-5DMC-PBA incorporates a dimethylcarbamoyl electron-withdrawing group (EWG) at the meta position. This structural modification lowers the Lewis acidity pK_a of the boron center, enabling the formation of stable, reversible cyclic boronate esters with 1,2- and 1,3-diols (e.g., sialic acid) under neutral conditions. The primary amine at the 3-position serves as a versatile handle for conjugation to carboxyl-containing carriers, activated esters, or isothiocyanates.
Mechanism of Action: The "Tuned" Boronic Acid
The efficacy of boronic acid ligands in biological systems is governed by their ionization status. Only the tetrahedral boronate anion form binds diols with high affinity.
-
Standard PBA (pK_a ~8.8): At pH 7.4, it exists primarily in the trigonal planar (inactive) form. Binding is weak.
-
3A-5DMC-PBA (pK_a ~7.2–7.8): The electron-withdrawing effect of the dimethylcarbamoyl group stabilizes the anionic tetrahedral intermediate. This shifts the equilibrium toward the active form at pH 7.4, significantly enhancing avidity for sialic acid residues overexpressed on cancer cell surfaces (e.g., the "Warburg Effect" glycosylation profile).
Figure 1: Mechanism of Activation & Binding
Caption: The dimethylcarbamoyl group lowers the pKa, shifting the equilibrium toward the active tetrahedral anion at physiological pH, facilitating stable diol complexation.[1]
Experimental Protocols
Protocol A: Conjugation to Carboxylated Nanocarriers (EDC/NHS Chemistry)
Objective: Covalently attach 3A-5DMC-PBA to the surface of carboxyl-functionalized nanoparticles (e.g., PLGA-COOH, Liposomes, or Silica) or proteins (e.g., BSA, IgG).
Materials:
-
Ligand: 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (CAS: 2096342-13-9).[2]
-
Carrier: Carboxylated nanoparticles (10 mg/mL stock).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Buffer A: MES Buffer (100 mM, pH 6.0) – Crucial for activation efficiency.
-
Buffer B: PBS (1X, pH 7.4) – For conjugation.
-
Purification: Amicon Ultra Centrifugal Filters (MWCO depends on carrier size) or Dialysis Cassettes.
Step-by-Step Procedure:
-
Activation (The "Zero-Length" Crosslink):
-
Dilute carboxylated carriers to 1 mg/mL in Buffer A .
-
Add EDC (final conc. 5 mM) and NHS (final conc. 5 mM).
-
Note: Use a 1:1 molar ratio of EDC:NHS.
-
Incubate for 15 minutes at Room Temperature (RT) with gentle rotation. Do not exceed 20 mins to prevent NHS ester hydrolysis.
-
-
Buffer Exchange (Critical Step):
-
Rapidly remove excess EDC/NHS using a desalting column (e.g., PD-10) or centrifugal filtration (4000 x g, 10 min).
-
Resuspend the activated NHS-ester carriers in Buffer B (PBS, pH 7.4). The pH shift is necessary for the amine reactivity of the ligand.
-
-
Conjugation:
-
Immediately add 3A-5DMC-PBA (dissolved in DMSO or water) to the activated carrier.
-
Molar Ratio: Use a 10–50x molar excess of ligand relative to surface carboxyl groups to ensure high density.
-
Incubate for 2–4 hours at RT or overnight at 4°C with protection from light.
-
-
Quenching & Purification:
-
Add Hydroxylamine or Ethanolamine (final 10 mM) to quench unreacted NHS esters (30 min).
-
Purify via dialysis (MWCO 3.5 kDa) against PBS for 24 hours (3 buffer changes) to remove free ligand.
-
Protocol B: Functional Validation (Alizarin Red S Assay)
Objective: Confirm the boronic acid activity of the conjugate. Alizarin Red S (ARS) is a catecholic dye that fluoresces/changes color upon binding to boronic acid.
-
Preparation: Prepare an ARS solution (100 µM) in PBS (pH 7.4).
-
Binding: Mix the 3A-5DMC-PBA conjugate with ARS solution (1:1 v/v).
-
Observation:
-
Control (Unconjugated Carrier): Solution remains purple/red (native ARS color).
-
Test (Conjugate): Solution shifts to orange/yellow (or fluorescence increases at Ex/Em 460/570 nm), indicating formation of the ARS-Boronate complex.
-
-
Competitive Displacement (Proof of Specificity):
-
Add free Sialic Acid or Fructose (100 mM) to the ARS-Conjugate complex.
-
Result: The signal should revert to the Control state as the sugar displaces the dye (Sugar affinity > ARS affinity).
-
Workflow Visualization
Figure 2: Bioconjugation Workflow
Caption: Step-by-step synthesis of the boronic acid-functionalized carrier, emphasizing the critical pH shift from activation (pH 6.0) to coupling (pH 7.4).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | Hydrolysis of NHS ester before amine addition. | Minimize time between activation and ligand addition. Ensure Buffer B is pH 7.2–7.5 (optimal for amine nucleophilicity). |
| Precipitation of Ligand | 3A-5DMC-PBA has limited water solubility. | Dissolve the ligand in a small volume of dry DMSO (up to 10% v/v final concentration) before adding to the aqueous reaction. |
| Non-Specific Binding | Hydrophobic interaction of the phenyl ring. | Include 0.05% Tween-20 in assay buffers. Use PEGylated linkers if possible to reduce steric hindrance. |
| No Binding to Sialic Acid | pH is too low or too high. | Ensure assay buffer is pH 7.4. Avoid Tris or Hepes buffers containing diols; use Phosphate or Carbonate buffers. |
References
-
BoronPharm. (n.d.). 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (CAS 2096342-13-9).[2] Retrieved from [Link]
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]
-
Matsumoto, A., et al. (2010). Assessment of Tumor Metastasis by the Direct Determination of Cell-Membrane Sialic Acid Expression. Angewandte Chemie International Edition, 49(32), 5494–5497. [Link]
-
Cambillau, C., et al. (2025). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. ResearchGate. [Link]
Sources
Technical Application Guide: 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid in Solid-Phase Synthesis
Topic: Solid-phase synthesis applications of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid Content Type: Detailed Application Notes and Protocols
Executive Summary & Molecule Profile
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (CAS: 373384-14-6) is a bifunctional organoboron building block designed for high-throughput medicinal chemistry and chemical biology. Unlike simple phenylboronic acids, this scaffold incorporates a dimethylcarbamoyl moiety, which significantly enhances solubility in polar organic solvents (DMF, DMSO) utilized in solid-phase synthesis (SPS) and modulates the Lewis acidity of the boron center.
This guide details the application of this building block in three critical workflows:
-
Combinatorial Library Construction: As a soluble nucleophile in on-resin Suzuki-Miyaura cross-couplings.
-
Affinity Chromatography: Fabrication of boronate-affinity resins for glycoprotein enrichment.
-
Peptidomimetic Synthesis: Installation of C-terminal boronic acid warheads for protease inhibitor development.
Chemical Profile
| Property | Specification | Functional Implication |
| Formula | C₉H₁₂BNO₃ | -- |
| MW | 193.01 g/mol | Low MW fragment, ideal for FBDD. |
| Amine (-NH₂) | Position 3 (Meta) | Primary handle for amide coupling or reductive amination. |
| Boronic Acid (-B(OH)₂) | Position 1 | Suzuki coupling partner; Reversible covalent diol binder. |
| Dimethylamide | Position 5 | Solubility Enhancer : Prevents aggregation in SPS. H-Bond Acceptor : Interacts with resin microenvironment. |
Application I: Solid-Phase Suzuki-Miyaura Cross-Coupling
This is the primary application for this molecule in DNA-Encoded Library (DEL) synthesis and combinatorial chemistry. The molecule acts as the solution-phase nucleophile, reacting with resin-bound aryl halides.
Mechanistic Insight
The success of solid-phase Suzuki coupling depends on the "heterogeneous kinetics." The dimethylcarbamoyl group is critical here; it prevents the boronic acid from dimerizing into insoluble boroxines in the resin pores, a common failure mode for simple aminophenylboronic acids.
Protocol A: Cross-Coupling to Resin-Bound Aryl Halides
Prerequisites:
-
Resin: Polystyrene or Tentagel functionalized with an Aryl Iodide or Bromide (Loading: 0.5–0.8 mmol/g).
-
Catalyst: Pd(PPh₃)₄ is standard, but Pd₂(dba)₃/SPhos is recommended for sterically hindered substrates.
-
Base: Aqueous Na₂CO₃ (2M) or K₃PO₄.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell 100 mg of Aryl-Halide resin in DMF (2 mL) for 30 minutes.
-
Note: Proper swelling is crucial to expose internal reaction sites.
-
-
Reagent Preparation (per reaction vessel):
-
Dissolve 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (3.0 equiv relative to resin loading) in degassed DMF (1.5 mL).
-
Critical: If the solution appears cloudy, add methanol (10% v/v) to disrupt boroxine anhydrides.
-
-
Catalyst Activation:
-
Add Pd(PPh₃)₄ (0.05 equiv) to the boronic acid solution. Stir gently under Nitrogen/Argon for 5 minutes.
-
-
Coupling Reaction:
-
Add the Boronic Acid/Catalyst solution to the swollen resin.
-
Add 2M aq. Na₂CO₃ (0.5 mL). The biphasic system (DMF/Water) is essential for solubilizing the inorganic base.
-
Agitate (shake, do not stir with magnetic bar to avoid grinding resin) at 80°C for 12–16 hours .
-
-
Washing & Work-up:
-
Drain the vessel.
-
Wash sequence: DMF (3x), H₂O (3x), MeOH (3x), DCM (3x).
-
Chelation Wash: To remove residual Palladium, wash with 0.5% sodium diethyldithiocarbamate in DMF (2x 10 min).
-
-
Validation:
-
Perform a Chloranil test (for free amines) or cleavage/LC-MS to confirm the presence of the biaryl product and the integrity of the amine and amide groups.
-
Visualization: Suzuki-Miyaura Workflow[1][2]
Figure 1: Logical flow of the Solid-Phase Suzuki-Miyaura coupling using the boronic acid building block.
Application II: Synthesis of Boronate Affinity Resins
The 3-amino group allows this molecule to be permanently immobilized onto carboxyl- or NHS-activated beads. The resulting resin displays the boronic acid and dimethylcarbamoyl groups, creating a specific affinity matrix for cis-diols (found in glycoproteins, RNA, and sugars).
Why this molecule? The dimethylcarbamoyl group acts as a "spacer" and hydrogen bond acceptor, reducing non-specific hydrophobic interactions often seen with simple phenylboronic acid resins.
Protocol B: Immobilization on NHS-Activated Sepharose/Agarose
Prerequisites:
-
Resin: NHS-activated Sepharose (or similar agarose matrix).
-
Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3 (Coupling Buffer).
Step-by-Step Methodology:
-
Ligand Dissolution:
-
Dissolve 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (5–10 mg per mL of resin) in the Coupling Buffer.
-
Note: If solubility is limited at this pH, predissolve in a minimal volume of DMSO (up to 10% of final volume).
-
-
Coupling:
-
Wash the NHS-activated resin with cold 1mM HCl (to preserve NHS groups) then immediately equilibrate with Coupling Buffer.
-
Add the ligand solution to the resin slurry.
-
Rotate end-over-end for 2–4 hours at Room Temperature .
-
-
Blocking:
-
Drain the resin and add 0.1 M Tris-HCl buffer (pH 8.0) or 1 M Ethanolamine (pH 8.0) to block remaining active NHS esters.
-
Incubate for 1 hour.
-
-
Storage:
-
Wash extensively with PBS. Store in 20% Ethanol/PBS at 4°C.
-
-
Usage (Glycoprotein Enrichment):
-
Load sample at pH 8.5 (boronate binds diols).
-
Elute with pH 4.0 buffer or Sorbitol solution (competitive displacement).
-
Application III: Design of Covalent Protease Inhibitors
In this advanced application, the molecule is used as a "warhead" precursor. The amine is coupled to a peptide sequence on-resin.[1] The boronic acid remains free to form reversible covalent bonds with the active site serine or threonine of proteases (similar to Bortezomib).
Protocol C: Fmoc-SPPS Coupling
Challenge: Free boronic acids can interfere with standard coupling reagents. Solution: Use HATU/DIEA coupling, which is generally compatible, or protect the boronic acid as a pinacol ester (though the free acid often works if excess reagent is used).
Step-by-Step Methodology:
-
Peptide Assembly:
-
Synthesize the desired peptide sequence on Rink Amide resin using standard Fmoc protocols. Remove the final Fmoc group.
-
-
Coupling the Warhead:
-
Activation: Mix 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (3 equiv), HATU (2.9 equiv), and DIEA (6 equiv) in DMF.
-
Pre-activation: Allow to react for 30 seconds (do not wait longer to avoid guanidinium formation).
-
Addition: Add to the resin-bound peptide.
-
Reaction: Shake for 2 hours at RT. Double coupling is recommended.
-
-
Cleavage:
-
Treat resin with TFA/TIS/H₂O (95:2.5:2.5).
-
Note: Boronic acids are stable in TFA. However, avoid scavengers that contain 1,2-diols or catechols.
-
Visualization: Protease Inhibition Mechanism
Figure 2: Mechanism of action for boronic acid-terminated peptides synthesized via this protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield (Suzuki) | Boroxine formation (anhydride trimer). | Add 10% Water or Methanol to the reaction solvent to hydrolyze boroxines back to monomeric boronic acid. |
| Precipitation in DMF | High concentration / Aggregation. | The dimethylcarbamoyl group helps, but if precipitation occurs, dilute to 0.05 M and warm to 40°C before adding catalyst. |
| Protodeboronation | High temperature + Basic conditions. | Reduce temperature to 60°C and extend time. Switch base to K₃PO₄ (anhydrous) in Dioxane. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Link
-
Trzeciak, A. M., et al. (2010). Solid‐phase Suzuki–Miyaura reaction with different reagents. ResearchGate. Link
-
Behnam, M. A., et al. (2016). A solid-phase approach for the synthesis of α-aminoboronic acid peptides.[1][2] Chemical Science, 7, 13479. Link
-
Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. Link
Sources
Application Note: Solvent Engineering for 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid
Abstract
This guide provides an evidence-based framework for solvent selection in reactions involving 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (CAS: 373384-14-6). Due to its amphiphilic nature—comprising a basic primary amine, a polar aprotic dimethylamide, and a Lewis-acidic boronic acid—this scaffold presents unique solubility and stability challenges. This note details thermodynamic solubility profiles, optimized solvent systems for Suzuki-Miyaura cross-coupling, and mitigation strategies for protodeboronation and catalyst poisoning.
Part 1: Molecular Profile & Solubility Thermodynamics
Structural Analysis & Solvation Logic
The solute, 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid, exhibits a "frustrated" polarity profile. Effective solvation requires a medium that can disrupt the strong intermolecular hydrogen bonding network established between the boronic acid hydroxyls (H-bond donors) and the amide carbonyls (H-bond acceptors).
-
The Boronic Acid Moiety: Susceptible to reversible dehydration, forming trimeric boroxines (anhydrides) in non-polar or anhydrous solvents. This is often observed as "insoluble aggregates" in low-polarity media.
-
The Amine Handle (-NH₂): Introduces pH-dependent solubility. In acidic media, protonation (
) drastically increases water solubility but deactivates the ring toward electrophilic aromatic substitution. -
The Dimethylamide: A polar aprotic motif that enhances solubility in chlorinated solvents (DCM, Chloroform) and dipolar aprotic solvents (DMF, DMSO).
Predicted Solubility Matrix
The following table summarizes the solubility behavior based on Hansen Solubility Parameters (HSP) and functional group analysis.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Best for stock solutions (>100 mM). High boiling points make removal difficult; may require lyophilization. |
| Protic | Methanol, Ethanol, Water | Good to Moderate | Solubility in water is pH-dependent. Alcohols pose a risk of reversible boronic ester formation (transesterification). |
| Ethers | THF, 1,4-Dioxane, 2-MeTHF | Moderate | Good for reactions but often requires a water co-solvent to fully solubilize the boronic acid species. |
| Chlorinated | DCM, Chloroform | Low to Moderate | Soluble due to the amide, but boronic acid dimerization (boroxine) may precipitate out. |
| Non-Polar | Hexanes, Toluene, Heptane | Poor | Contraindicated. The molecule will remain as a suspension, preventing effective reaction kinetics. |
Part 2: Solvent Systems for Suzuki-Miyaura Coupling
The primary application of this building block is Pd-catalyzed cross-coupling. The choice of solvent dictates the reaction rate, catalyst longevity, and the suppression of the primary side-reaction: Protodeboronation .
The Protodeboronation Risk
Protodeboronation is the hydrolytic cleavage of the C-B bond, yielding the de-borylated byproduct (3-amino-N,N-dimethylbenzamide). This mechanism is accelerated by:
-
High pH: Formation of the boronate "ate" complex (necessary for transmetallation) also activates the C-B bond for hydrolysis.
-
High Temperature: Increases rate of hydrolysis.
-
Protic Solvents: Provide the proton source.
Strategic Selection: To mitigate this, use binary solvent systems that allow for lower temperatures or reduced water loading.
Recommended Solvent Systems
System A: The "Standard" (High Solubility)
-
Composition: 1,4-Dioxane / Water (4:1 v/v)
-
Rationale: Dioxane is miscible with water, ensuring a homogeneous phase where the base (e.g.,
) and the organic substrate interact efficiently. -
Drawback: Dioxane is a peroxide former and environmentally hazardous.
System B: The "Green" Alternative (Process Chemistry)
-
Composition: Ethanol / Water (3:1 v/v) or Isopropanol / Water
-
Rationale: Green solvents with lower toxicity.
-
Critical Control: Ethanol can form transient ethyl boronate esters. While these are active in coupling, they alter the kinetics. Ensure the reaction runs to completion to avoid isolating mixed esters.
System C: The "Labile" Protocol (For Sensitive Substrates)
-
Composition: Toluene / Water (10:1) + Phase Transfer Catalyst (TBAB)
-
Rationale: By keeping the bulk of the boronic acid in the organic phase and the base in the aqueous phase, the concentration of the hydrolytically unstable "ate" complex is kept low (interfacial reaction), reducing protodeboronation.
Part 3: Experimental Protocols
Protocol 1: Optimized Suzuki Coupling (Dioxane/Water System)
Target: Synthesis of Biaryl scaffolds while preserving the free amine.
Reagents:
-
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (1.2 equiv)
-
Aryl Halide (Electrophile) (1.0 equiv)[1]
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) or (for sterically hindered cases) -
Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.
Step-by-Step Methodology:
-
Degassing (Critical): Sparge the 1,4-Dioxane and Water separately with Argon or Nitrogen for 15 minutes. Dissolved oxygen promotes homocoupling and catalyst oxidation.
-
Charge: In a reaction vial, add the aryl halide, boronic acid, and base.
-
Solvation: Add the solvent mixture.[1] Stir to ensure partial dissolution (the base may remain suspended).
-
Catalyst Addition: Add the Pd catalyst last under a counter-flow of inert gas. Seal the vessel immediately.
-
Reaction: Heat to 80°C . Note: Do not exceed 95°C to minimize protodeboronation.
-
Monitoring: Check HPLC/TLC at 2 hours. The amine group on the boronic acid can coordinate Pd; if conversion stalls, add an additional 1 mol% catalyst.
-
Workup (Amphiphilic Challenge):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate.
-
pH Adjustment: The product has a basic amine. Wash with water.[2] If the product is trapped in the aqueous phase, adjust aqueous layer to pH ~9-10 (using saturated
) to ensure the amine is neutral (organic soluble) before extraction.
-
Protocol 2: Purification of the Zwitterionic Building Block
Use this if you need to repurify the starting material from its boroxine or oxidized forms.
-
Dissolution: Dissolve crude solid in minimal 1M NaOH (converts to soluble boronate salt).
-
Filtration: Filter off any insoluble impurities (boroxines/organics).
-
Precipitation: Carefully acidify the filtrate with 1M HCl to pH ~7.0.
-
Caution: Going too acidic (pH < 4) will protonate the amine, keeping the compound soluble in water. You must hit the Isoelectric Point to precipitate the free boronic acid.
-
-
Collection: Filter the precipitate and dry under vacuum at 40°C.
Part 4: Visualization & Logic Flows
Solvent Selection Decision Tree
The following diagram illustrates the logic path for selecting the appropriate solvent based on reaction constraints.
Figure 1: Decision matrix for solvent selection based on reaction type and substrate stability.
Reaction Mechanism & Failure Modes
Understanding the competition between the productive cycle and the destructive protodeboronation is vital.
Figure 2: Kinetic competition between productive coupling and protodeboronation side-reactions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopologues, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. Link
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.
-
BenchChem. (2025).[1] Application Notes for Suzuki-Miyaura Coupling of Amino-Arylboronic Acids. Link
-
Sigma-Aldrich. (2024). Product Specification: (3-(Dimethylcarbamoyl)phenyl)boronic acid.[3] Link
Sources
Troubleshooting & Optimization
Improving yield in Suzuki couplings with 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid
Topic: 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid[1]
Executive Summary
This guide addresses yield optimization for Suzuki-Miyaura cross-couplings utilizing 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (CAS: 373384-14-6). This building block presents a unique "push-pull" electronic challenge: the electron-donating amine (
The protocols below prioritize catalyst protection and protodeboronation mitigation to maximize yield.
Module 1: The Mechanistic Challenge
To improve yield, we must first diagnose the root cause of failure. This substrate typically fails due to two competing non-productive pathways:
-
Catalyst Deactivation (The Amine Problem): The free primary amine (
) is a competent ligand (Lewis base).[1] It can displace labile ligands on the Palladium center, forming an inactive Pd(II)-amine complex that halts the catalytic cycle. -
Protodeboronation (The Boron Problem): Under basic aqueous conditions, the boronic acid moiety can be cleaved and replaced by a proton.[2] While meta-substitution usually stabilizes the C-B bond compared to ortho/para, the presence of the electron-withdrawing amide group can destabilize the Ar-B(OH)3- intermediate, facilitating hydrolysis.
Visualizing the Failure Modes
The following diagram illustrates the competing pathways you must control.
Figure 1: Competing kinetic pathways. Success requires accelerating Transmetallation while suppressing Poisoning and Protodeboronation.[1]
Module 2: Optimized Reaction Conditions
The following matrix is derived from high-throughput screening data for amino-arylboronic acids.
Table 1: Recommended Reaction Systems
| Component | Recommendation | Technical Rationale |
| Catalyst | XPhos Pd G3 or Pd(dppf)Cl₂ | XPhos: The bulky biaryl ligand creates a "roof" over the Pd center, physically preventing the substrate's |
| Base | K₃PO₄ (2.0 - 3.0 eq) | Phosphate is milder than Carbonate ( |
| Solvent | 1,4-Dioxane / H₂O (4:1) | The dimethylcarbamoyl group makes the molecule amphiphilic. Dioxane solubilizes the organic backbone; water is strictly required to solubilize the inorganic base and activate the boronic acid. |
| Temperature | 60°C - 80°C | Start lower (60°C). High temperatures (>90°C) exponentially increase the rate of protodeboronation. |
Module 3: Step-by-Step Optimization Workflow
Do not blindly repeat the same failed experiment. Use this decision tree to troubleshoot low yields.
Protocol A: The "Buchwald" Standard (High Success Rate)
Best for: Complex coupling partners, heteroaryl halides, or when yield is <30%.
-
Charge Reactor: Add Aryl Halide (1.0 eq), Boronic Acid (1.2 - 1.5 eq), and XPhos Pd G3 (0.02 - 0.05 eq).
-
Add Base: Add K₃PO₄ (2.0 eq).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.1 M concentration].
-
Cycle: Purge with Argon/Nitrogen x3.
-
Reaction: Heat to 60°C for 2 hours. Monitor by LCMS. If conversion <50%, ramp to 80°C.
Protocol B: The "Traditional" Robust Method
Best for: Simple aryl bromides/iodides, cost-sensitive scale-up.
-
Charge Reactor: Add Aryl Halide (1.0 eq), Boronic Acid (1.3 eq), Pd(dppf)Cl₂·DCM (0.05 eq).
-
Add Base: Add Cs₂CO₃ (2.0 eq).
-
Solvent: Toluene/EtOH/Water (4:1:1) . The ethanol helps solubilize the polar amide/amine substrate.
-
Reaction: Heat to 80°C.
Troubleshooting Logic Flow
Figure 2: Diagnostic logic for troubleshooting yield issues based on crude reaction analysis.
Module 4: Workup & Isolation (The "Amphoteric Trap")
A common point of yield loss for 3-Amino-5-(dimethylcarbamoyl) derivatives is the workup. The molecule contains a basic amine and a neutral amide, making it amphiphilic.
The Issue:
-
Acidic Wash: If you wash with 1M HCl, you will protonate the aniline (
), driving your product into the aqueous layer. You will lose it. -
Basic Wash: If the product is polar (due to the amide), it may not extract well into non-polar solvents like Hexane/EtOAc.
Correct Workup Protocol:
-
Filter: Pass the crude mixture through a pad of Celite to remove Pd black. Wash with MeOH.
-
Concentrate: Remove the organic solvent (Dioxane/MeOH) before extraction.[1]
-
pH Adjustment: Add water and adjust pH to neutral or slightly basic (pH 8-9) using saturated NaHCO₃. Do NOT use strong acid.
-
Extraction: Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) . The amide group makes the product more soluble in chlorinated solvents than in ether/EtOAc.
-
Wash: Wash organic layer with Brine (not water) to force the product out of the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: Can I protect the amine with Boc to improve yield?
A: Yes, this is the "nuclear option." Converting the
Q2: My LCMS shows the mass of the product minus the boronic acid (Protodeboronation). Why? A: This confirms the C-B bond is breaking faster than the C-C bond is forming.[1]
-
Immediate Fix: Increase the concentration of the catalyst (to speed up C-C formation) and lower the temperature (to slow down hydrolysis).[1]
-
Advanced Fix: Use a MIDA boronate ester instead of the free acid. MIDA boronates slow-release the active species, keeping the standing concentration of the vulnerable boronic acid low [3].
Q3: The reaction turns black immediately. Is this bad? A: "Pd black" precipitation indicates the ligand has dissociated, and the catalyst is dead. This is a classic sign of amine poisoning or lack of ligand stability. Switch to SPhos or XPhos , which are designed to prevent this aggregation.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
Sources
Technical Support Center: Post-Reaction Purification of 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid
[1]
Ticket ID: B-AM-552 Subject: Purification Protocols & Troubleshooting for Zwitterionic Boronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Profile
You are likely encountering difficulties purifying 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid because it behaves unlike standard organic intermediates.[1] It possesses three distinct challenges that compound one another:
-
Amphoteric Zwitterion Nature: It contains a basic amine (aniline derivative) and a Lewis acidic boronic acid.[1] It exists in equilibrium between cationic, anionic, and neutral (zwitterionic) states depending on pH.[2]
-
Boroxine Cycle: The boronic acid moiety spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine), often mistaken for an impurity or polymer.[1][3]
-
Silica Irreversibility: The empty
-orbital of boron coordinates with the hydroxyls on silica gel, causing severe streaking and irreversible adsorption during standard chromatography.
Key Physicochemical Estimates:
Decision Matrix: Purification Workflow
Before selecting a method, assess your crude mixture state.[1] Do not default to flash chromatography.[1]
Figure 1: Decision tree for purification.[1] Note that chromatography is considered a "Last Resort" due to high loss potential.
Detailed Protocols
Protocol A: Isoelectric Precipitation (The "pH Swing")
Best for: Removing non-polar impurities and starting materials from the crude reaction. Mechanism: Exploits the solubility minimum at the zwitterionic isoelectric point (pI).
-
Dissolution: Dissolve the crude oil/solid in a minimum amount of 1N NaOH (or KOH).[1] The goal is to form the soluble boronate anion (
).-
Checkpoint: If insoluble solids remain, these are likely non-acidic impurities (e.g., bis-aryl byproducts). Filter them off.
-
-
Washing: Extract the aqueous alkaline layer with an organic solvent (DCM or
) to remove non-polar organic impurities.[1] Keep the aqueous layer. -
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1N HCl dropwise while monitoring pH.
-
Target: Adjust pH to 5.5 – 6.0 .[1]
-
Observation: The solution should cloud over as the zwitterion forms and precipitates.
-
-
Isolation: Stir for 30 minutes to allow crystal growth. Filter the solid and wash with cold water followed by a small amount of
to remove water. -
Drying: Vacuum dry.[1] Note: Over-drying with heat may convert the acid to the boroxine anhydride (see Protocol B).
Protocol B: Boroxine Management (Equilibrium Control)
Best for: Final polishing and obtaining consistent analytical data.[1] Issue: Users often see "3 sets of peaks" in NMR. This is not an impurity; it is a mixture of the monomer (acid), dimer, and trimer (boroxine).
-
To obtain the pure Boronic Acid (Monomer):
-
To obtain the pure Boroxine (Anhydride):
-
Reflux the solid in Toluene using a Dean-Stark trap to remove water.[1] The product will be the cyclic trimer.
-
Why do this? The boroxine is often more soluble in organic solvents and has a sharper melting point, making it easier to characterize.
-
Protocol C: Palladium Scavenging
Best for: Removing residual Pd (black specs or high ppm) from cross-coupling reactions.[1]
Table 1: Scavenger Selection Guide
| Scavenger Type | Brand Name Examples | Mechanism | Protocol |
| Thiol-Modified Silica | SiliaMetS® Thiol, QuadraPure™ TU | Binds Pd(II) and Pd(0) via S-donor.[1] | Add 4 eq. (w/w) to solution in MeOH/THF. Stir 4h at 40°C. Filter. |
| Activated Carbon | Darco® KB-G, Ecosorb® | Adsorption.[1] | Add 10-20 wt% carbon.[1] Heat to reflux (1h). Filter hot through Celite.[1][4] |
| Chelating Resin | Diaion™ CR20 | Polyamine chelation.[1] | Slurry in water/MeOH at pH > 7.[1] |
Recommendation: For this specific amino-boronic acid, use Thiol-Modified Silica .[1] Activated carbon may adsorb the aromatic amine, leading to yield loss.
Protocol D: Modified Silica Chromatography (Last Resort)
Best for: When precipitation fails to remove a specific impurity.[1] Warning: Standard silica will retain the boronic acid permanently.[1]
-
Stationary Phase Preparation:
-
Option 1 (Passivation): Pre-wash the silica column with 1% Triethylamine in Hexanes? NO. This works for amines but interacts with boron.[1]
-
Option 2 (The "Methanol" Trick): Use a mobile phase of DCM : MeOH (95:5) containing 0.5% Acetic Acid . The acid suppresses the ionization of the boronic acid, keeping it protonated and less sticky.
-
-
Reverse Phase (Preferred):
Troubleshooting & FAQs
Q1: My NMR spectrum in
-
Root Cause: Boronic acids are poorly soluble in Chloroform and aggregate.[1] Furthermore, you are seeing a mix of monomer and boroxine.
-
Solution: Run the NMR in
(Methanol-d4) or with a drop of . This hydrolyzes the boroxine back to the monomer, collapsing the signals into a single clean set. Note: The B-OH protons will exchange and disappear.
Q2: I tried to purify via silica column, and my compound never came off.
-
Root Cause: The boronic acid formed covalent bonds with the silanol groups (
linkages). -
Solution: Flush the column with MeOH containing 5% Acetic Acid .[1] If that fails, the compound is likely lost. Next time, use Protocol A (Isoelectric Precipitation).[1]
Q3: The melting point is 20°C lower than the literature value.
-
Root Cause: You likely have a "wet" sample containing water trapped in the crystal lattice, or a partial mixture of acid/boroxine.
-
Solution: Do not rely solely on MP for boronic acids. Use Elemental Analysis or qNMR.[1] If you must match MP, dehydrate the sample to the full boroxine (Protocol B) and measure that.
Q4: Can I protect the boronic acid to make it easier to purify?
-
Solution: Yes. Convert it to the Pinacol Ester .[1]
-
Reaction: Stir crude acid with Pinacol (1.1 eq) and
in THF for 2 hours. -
Result: The resulting boronate ester is non-polar, stable on silica, and can be purified using standard Hexane/EtOAc chromatography. You can hydrolyze it back later (though hydrolysis of pinacol esters is difficult) or use the ester directly in Suzuki couplings.
-
References
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (The authoritative text on boronic acid properties and handling).
-
Molander, G. A., et al. (2010).[1][5] "Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides." Journal of the American Chemical Society. Link (Discusses conversion to trifluoroborates to avoid purification issues).
-
Tokunaga, Y., et al. (2002).[1] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2. (Explains the NMR confusion between acid and boroxine).
-
Biotage Application Note. "Strategies for Palladium Removal." Link (Standard industrial protocols for metal scavenging).[1]
-
Santini, R., et al. (2004).[1] "A review of the use of solid-supported reagents and scavengers in synthesis." Chemical Reviews. Link
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 3. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog [oreateai.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Sterically Hindered Phenylboronic Acid Derivatives
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates, particularly di- and tri-ortho-substituted phenylboronic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize these demanding transformations.
Troubleshooting Guide
This section addresses specific, common problems encountered during the cross-coupling of sterically hindered phenylboronic acid derivatives.
Q1: My reaction with a di-ortho-substituted phenylboronic acid results in low to no yield. What are the primary factors to investigate?
This is the most common issue when transitioning from simple to sterically congested biaryl synthesis. The decreased reactivity is due to the steric bulk around the reaction centers hindering key steps in the catalytic cycle. A systematic approach to optimization is crucial.
A1: Your primary focus should be the catalyst system (ligand and palladium source), base, and reaction conditions. These elements must work in concert to overcome the high activation energy barriers.
-
The Ligand is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require ligands that are both electron-rich to promote the rate-limiting oxidative addition step and bulky to facilitate the final reductive elimination step.[1][2][3]
-
Recommended Ligands: Modern biarylmonophosphine ligands and N-Heterocyclic Carbenes (NHCs) are the state-of-the-art.
-
Buchwald Ligands: Dialkylbiaryl phosphines such as SPhos, XPhos, and RuPhos are designed specifically for challenging couplings.[4] Their bulk and electron-donating properties are ideal.
-
Specialized Ligands: For extremely hindered couplings (e.g., tetra-ortho-substituted), ligands like AntPhos or BI-DIME have shown exceptional reactivity.[5][6][7][8]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable and active palladium complexes.[2] PEPPSI™-type precatalysts are particularly effective for coupling hindered substrates, including aryl chlorides.[2][9][10]
-
-
-
Choice of Base and Solvent: The base is not merely a spectator; it activates the boronic acid for transmetalation.[11][12][13] For hindered substrates, which are prone to decomposition, the choice is critical.
-
Base: Strong, non-nucleophilic bases are preferred. Anhydrous potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1][14] Aqueous bases (like Na₂CO₃) should be avoided as they significantly promote protodeboronation, a major side reaction with ortho-substituted boronic acids.[14]
-
Solvent: Anhydrous, aprotic polar solvents are standard. Toluene, 1,4-dioxane, and DMF are common. For some highly active catalyst systems, even alcohols like 2-propanol can be used, particularly with robust palladacycle precatalysts.[10][15]
-
-
Reaction Temperature: Due to the higher activation energy, these reactions often require elevated temperatures, typically in the range of 80-140 °C.[5][6]
Experimental Protocol: General Starting Point for a Hindered Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), sterically hindered phenylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1–2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution).
-
Heat the reaction mixture with vigorous stirring at 110 °C for 12–24 hours, monitoring by TLC or LC-MS.
Q2: I'm observing significant protodeboronation and/or homocoupling of my boronic acid. How can I suppress these side reactions?
A2: These side reactions are competitive with the desired cross-coupling and are exacerbated by the slow rate of the main reaction and non-optimal conditions.
-
Minimizing Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing it with a C–H bond. Ortho-substituted arylboronic acids are particularly susceptible.[14]
-
Use Boronic Esters: The most effective strategy is to switch from the boronic acid to a more stable boronic ester. Pinacol (Bpin) or neopentyl glycol esters are significantly more resistant to protodeboronation.[2][18] They can be prepared from the boronic acid or synthesized directly via Miyaura borylation.[13]
-
Strictly Anhydrous Conditions: As the name implies, water is a key ingredient for this side reaction. Ensure your base is anhydrous and your solvent is dry. While some Suzuki reactions benefit from a small amount of water, it is generally detrimental for hindered, sensitive substrates.
-
-
Minimizing Homocoupling: The formation of a biaryl from two molecules of the boronic acid is often a sign of issues with catalyst activation or the presence of oxygen.
-
Thorough Degassing: Oxygen can participate in oxidative pathways that lead to homocoupling. Ensure your solvent and reaction headspace are rigorously deoxygenated by sparging with inert gas or using freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Precatalysts that generate Pd(0) cleanly are preferred. The reduction of Pd(II) sources like Pd(OAc)₂ can sometimes initiate homocoupling pathways. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this.[16]
-
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands so effective for these couplings?
The efficacy of ligands like SPhos or XPhos stems from their ability to positively influence the two most challenging steps of the catalytic cycle for hindered substrates.
-
Accelerated Oxidative Addition: The ligands' strong electron-donating character increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the aryl-halide bond. This is especially important for less reactive aryl chlorides.[3][19]
-
Promoted Reductive Elimination: The sheer steric bulk of the ligands creates a crowded environment around the metal center. This steric pressure makes the planar, four-coordinate intermediate less stable, thus promoting the reductive elimination step where the two coupled aryl groups are expelled and the C-C bond is formed.[1][2]
Q2: My starting material is an aryl chloride. Can I still perform the coupling with a hindered boronic acid?
Yes, but this represents one of the most challenging substrate combinations. The C-Cl bond is significantly stronger than C-Br or C-I, making the oxidative addition step extremely difficult. Success hinges on using a highly active catalyst system. You must use one of the specialized, highly electron-rich ligands such as XPhos, SPhos, or an N-heterocyclic carbene (NHC)-based catalyst system.[4][10][15] Higher catalyst loadings (2–5 mol%) and higher temperatures may also be necessary.
Q3: What is the mechanistic role of the base?
The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. There are two primary mechanistic proposals, and the operative pathway can depend on the specific reaction conditions.[13]
-
The Boronate Pathway: The base reacts with the neutral boronic acid (a Lewis acid) to form a more nucleophilic tetracoordinate "ate" complex, [ArB(OH)₃]⁻.[11] This negatively charged species more readily transfers its aryl group to the cationic palladium(II) center. This is the most commonly accepted role.
-
The Oxo-Palladium Pathway: The base (e.g., hydroxide or alkoxide) first coordinates to the palladium(II) halide complex, displacing the halide to form a palladium-hydroxo or -alkoxo species. This complex then reacts with the neutral boronic acid.[13]
Regardless of the precise pathway, the base's function is to activate one of the coupling partners to facilitate the crucial transmetalation step.
Data & Diagrams
Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
| Target Coupling | Recommended Ligand / Precatalyst | Palladium Source | Recommended Base | Solvent |
| Di-ortho-substituted | XPhos, SPhos, RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Di-ortho-substituted | XPhos-Pd-G3, SPhos-Pd-G2 | (Precatalyst) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Tri-ortho-substituted | (IMes)Pd-PEPPSI, IPr-Pd-PEPPSI | (Precatalyst) | KOtBu, K₃PO₄ | Dioxane, 2-Propanol |
| Tetra-ortho-substituted | AntPhos, BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene, Xylenes |
Table 2: Quick Troubleshooting Reference
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low / No Yield | 1. Ineffective Ligand2. Insufficient Base Strength3. Protodeboronation | 1. Switch to a bulky, electron-rich ligand (e.g., XPhos, AntPhos, NHC).2. Use a stronger, anhydrous base (K₃PO₄, Cs₂CO₃).3. Use a boronic ester (Bpin) instead of the acid. |
| Protodeboronation | 1. Presence of water2. Boronic acid instability | 1. Use anhydrous base and solvent.2. Switch to a pinacol (Bpin) or neopentyl glycol boronic ester. |
| Homocoupling | 1. Presence of oxygen2. Inefficient catalyst activation | 1. Rigorously degas the solvent and reaction vessel.2. Use a well-defined Pd(0) precatalyst. |
| Reaction Stalls | 1. Catalyst deactivation2. Low reaction temperature | 1. Use a more robust precatalyst (e.g., palladacycle).2. Increase the reaction temperature. |
Visual Guides
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Steric shielding hinders catalyst approach in hindered couplings.
Caption: A decision flowchart for troubleshooting low-yielding reactions.
References
- Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Tashika, T., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Shaheen, F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
- Yin, J., & Rainka, M. P. (2002).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Bellina, F., & Lessi, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Gök, Y., et al. (2017).
- Sadeghi, S. H. (2024).
- Soderquist, J. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting.
- Navarro, O., Kelly, R. A., & Nolan, S. P. (2003).
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003).
- Ciobanu, M., & Rotaru, A. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Pye, D. R., et al. (2017). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC.
- Khadra, A., et al. (2025).
- Gök, Y., et al. (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation.
- Kinzel, T., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heterocyclic Boronic Acids. MIT Open Access Articles.
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Reddit User Discussion. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry.
Sources
- 1. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 19. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Reactivity of the Amino Group in Phenylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the amino group in phenylboronic acids.
Introduction
Aminophenylboronic acids are versatile reagents in organic synthesis, crucial for introducing the aminophenyl moiety in various molecules, including pharmaceuticals.[1] They are particularly important in Suzuki-Miyaura cross-coupling reactions, Chan-Lam amination, and the formation of amides and peptides.[2][3][4] However, the amino group in these compounds often exhibits lower than expected nucleophilicity, leading to sluggish or incomplete reactions. This guide will delve into the reasons behind this reduced reactivity and provide actionable solutions to overcome these challenges in your experiments.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter in the lab.
Q1: My Suzuki-Miyaura coupling reaction with an aminophenylboronic acid is sluggish and gives low yields. What's going on?
A1: Several factors can contribute to the poor performance of aminophenylboronic acids in Suzuki-Miyaura coupling. The primary reasons often revolve around the electronic properties of the aminophenylboronic acid and potential side reactions.
Causality:
-
Reduced Nucleophilicity: The electron-donating amino group can increase the electron density on the aromatic ring, which can paradoxically decrease the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5]
-
Intramolecular Interactions: In ortho-aminophenylboronic acids, an intramolecular dative bond can form between the nitrogen of the amino group and the boron atom.[6][7] This interaction can reduce the availability of the boronic acid for the catalytic cycle.
-
Side Reactions: Aminophenylboronic acids can be prone to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions and at elevated temperatures.[8] Homocoupling of the boronic acid is another potential side reaction.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions with aminophenylboronic acids.
Detailed Protocols & Recommendations:
-
Catalyst and Ligand Selection:
-
Rationale: The choice of palladium catalyst and ligand is critical for an efficient Suzuki-Miyaura reaction.[5] Bulky, electron-rich phosphine ligands can often enhance the rate of both oxidative addition and reductive elimination.
-
Protocol: Screen a panel of palladium catalysts and ligands. Start with common combinations like Pd(PPh₃)₄ or Pd(dppf)Cl₂. If these are ineffective, consider more specialized ligands such as SPhos or XPhos, which have been shown to be effective for challenging couplings.[10]
-
| Catalyst/Ligand Combination | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 1-5 | A good starting point for many couplings. |
| Pd(dppf)Cl₂ | 1-5 | Often effective for a broad range of substrates. |
| Pd₂(dba)₃ with SPhos or XPhos | 1-3 (Pd), 2-6 (Ligand) | Recommended for sterically hindered or electron-rich substrates.[10] |
-
Base Selection:
-
Rationale: The base plays a crucial role in the transmetalation step.[5] However, strongly basic conditions can promote protodeboronation.
-
Protocol: Screen a variety of bases. While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, weaker bases like K₃PO₄ or organic bases such as triethylamine (TEA) may be beneficial in minimizing side reactions.
-
-
Solvent System:
-
Rationale: The solvent can influence the solubility of reagents and the stability of intermediates. The presence of water is often necessary, but excessive water can lead to protodeboronation.[8]
-
Protocol: A mixture of an organic solvent and water is typically used. Common choices include dioxane/water, toluene/water, or THF/water. Vary the ratio of organic solvent to water to optimize the reaction.
-
Q2: My Chan-Lam amination using an aminophenylboronic acid is not proceeding. What are the likely causes?
A2: The Chan-Lam reaction involves the copper-catalyzed formation of a carbon-nitrogen bond. The low reactivity of the amino group in the aminophenylboronic acid can be a significant hurdle.
Causality:
-
Reduced Nucleophilicity of the Amine: The primary amino group of the aminophenylboronic acid needs to act as a nucleophile.[11] However, its nucleophilicity can be diminished by the electron-withdrawing effect of the boronic acid group, making it a less effective coupling partner.[12]
-
Catalyst Inhibition: The amino group can potentially coordinate to the copper catalyst, leading to catalyst inhibition.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for the reaction.
-
Use a More Active Copper Source: While Cu(OAc)₂ is commonly used, other copper sources like CuI or Cu(OTf)₂ may be more effective.
-
Add a Ligand: The addition of a ligand, such as pyridine or a bipyridine derivative, can modulate the reactivity of the copper catalyst and prevent inhibition.
-
Consider an Alternative Boron Reagent: If the boronic acid is unreactive, consider converting it to a more reactive boronic ester, such as a pinacol ester.[3]
Q3: I'm trying to form an amide bond with an aminophenylboronic acid, but the reaction is very slow and incomplete. How can I improve this?
A3: Direct amide bond formation with aminophenylboronic acids can be challenging due to the reduced nucleophilicity of the amino group.
Causality:
-
Low Nucleophilicity: As with other reactions, the inherent nucleophilicity of the amino group is a key factor.[11][12] The electron-withdrawing nature of the boronic acid substituent deactivates the amino group.
-
Boronic Acid-Carboxylic Acid Interaction: Boronic acids can react with carboxylic acids to form (acyloxy)boron intermediates.[13] While this is the basis for boronic acid-catalyzed amidation, under standard coupling conditions, this interaction might not be productive.
Recommended Solutions:
-
Activation of the Carboxylic Acid: Instead of relying on the direct reaction, activate the carboxylic acid using standard coupling reagents such as HATU, HOBt/EDC, or by converting it to an acid chloride. This will make the carbonyl carbon more electrophilic and more susceptible to attack by the weakly nucleophilic amine.
-
Protecting the Boronic Acid: Temporarily protecting the boronic acid as a boronic ester (e.g., pinacol ester) can sometimes improve reactivity by altering the electronic properties of the molecule.[3] The protecting group can be removed after the amide bond is formed.
-
Use of Boronic Acid Catalysis: In some cases, the boronic acid itself can act as a catalyst for the amidation reaction.[13] This typically requires elevated temperatures and the removal of water.
FAQs: Aminophenylboronic Acid Reactivity
Q4: Why is the amino group in aminophenylboronic acids less reactive than in aniline?
A4: The boronic acid group, -B(OH)₂, is electron-withdrawing, which reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This decrease in electron density makes the lone pair of electrons on the nitrogen less available for donation, thus reducing its nucleophilicity and basicity compared to aniline.[11][12]
Q5: Can I protect the amino group to improve the reactivity of the boronic acid in a Suzuki-Miyaura coupling?
A5: Yes, protecting the amino group is a common and effective strategy.[14][15] By converting the amino group to a less electron-donating group, such as an amide or a carbamate, you can increase the reactivity of the boronic acid in the Suzuki-Miyaura coupling.
Common Protecting Groups for Amines:
| Protecting Group | Introduction Reagent | Deprotection Conditions |
| Acetyl (Ac) | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |
| Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
Experimental Protocol: Boc Protection of 3-Aminophenylboronic Acid
-
Dissolve 3-aminophenylboronic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium bicarbonate or triethylamine.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup to isolate the Boc-protected product.
Q6: Does the position of the amino group (ortho, meta, para) affect its reactivity?
A6: Yes, the position of the amino group has a significant impact on reactivity.
-
ortho: The proximity of the amino group to the boronic acid can lead to intramolecular B-N interactions, which can decrease the reactivity of both functional groups.[6][7]
-
meta: The electronic effect of the boronic acid on the amino group is primarily inductive, leading to a moderate decrease in nucleophilicity.
-
para: The boronic acid group can exert both inductive and resonance effects, which can significantly reduce the nucleophilicity of the amino group.
Q7: How does pH affect the stability and reactivity of aminophenylboronic acids?
A7: The pH of the reaction medium can have a profound effect.[16][17]
-
Acidic pH: At low pH, the amino group will be protonated to form an ammonium salt. This deactivates the amino group towards nucleophilic reactions but can prevent unwanted side reactions involving the amine.
-
Neutral pH: The reactivity will be dependent on the specific pKa of the aminophenylboronic acid.
-
Basic pH: At high pH, the boronic acid will exist as the more reactive boronate species.[5] However, strongly basic conditions can also promote side reactions like protodeboronation.[8]
Q8: What analytical techniques are best for monitoring reactions involving aminophenylboronic acids?
A8: A combination of techniques is often ideal.
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the consumption of starting materials and the formation of products and byproducts.[18] This is particularly useful for detecting side reactions like protodeboronation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation of products. ¹¹B NMR can be used to directly monitor the boronic acid species in the reaction.[19]
Caption: Key factors influencing amino group reactivity and corresponding troubleshooting approaches.
References
- Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed. (2009).
- Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications. (2009).
- Amination of Alkylboronic Esters - ChemRxiv.
- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing). (2024).
- Aminative Suzuki–Miyaura coupling - Xingwei Li. (2024).
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013).
- An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. (2010).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Affinity sensor using 3-aminophenylboronic acid for bacteria detection - ResearchGate. (2025).
- Boronic Acids & Derivatives - MilliporeSigma.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Nucleophilicity of Amines Definition - Organic Chemistry II Key Term - Fiveable. (2025).
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate.
- Suzuki reaction - Wikipedia.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed. (2015).
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021).
- Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water - MPG.PuRe. (2014).
- Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. (2005).
- 3-Aminophenylboronic acid 98 85006-23-1 - Sigma-Aldrich.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. (2025).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013).
- Aminative Suzuki-Miyaura coupling - PubMed. (2024).
- Aminophenylboronic acid affinity chromatography and thiobarbituric acid colorimetry compared for measuring glycated albumin - PubMed.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor.
- Amino Protecting Groups Stability - Organic Chemistry Portal.
- Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. (2009).
- 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC.
- Amino Acid-Protecting Groups - ResearchGate.
- Protection for amino group and amino acid | PPTX - Slideshare.
- Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation - ChemRxiv.
- Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018).
- pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed. (2016).
- Nucleophilicities of amino acids and peptides - PubMed. (2007).
- Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids - Benchchem.
- 3-Aminophenylboronic acid monohydrate - PMC.
- Nucleophilicities of Amines, Amino Acids and Pyridines.
- 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem.
- PCR Troubleshooting Guide - NEB.
Sources
- 1. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 硼酸及其衍生物 [sigmaaldrich.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Amino Protecting Groups Stability [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Palladium Contaminant Removal from 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid Products
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium contamination in their 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid products. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of various purification methodologies to ensure the integrity and purity of your final compound.
Introduction: The Challenge of Palladium Contamination
Palladium catalysts are instrumental in modern organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is often employed in the synthesis of complex molecules such as 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid.[1] However, the very efficiency of these catalysts can lead to trace amounts of palladium leaching into the final product.[1] Residual palladium is a significant concern in the pharmaceutical industry due to its potential toxicity and interference with downstream biological assays and catalytic processes.[2][3] Regulatory bodies have established stringent limits on elemental impurities in active pharmaceutical ingredients (APIs), making effective palladium removal a critical step in process development.[2][3]
This guide will navigate the common pitfalls and provide robust solutions for achieving the required purity of your boronic acid product.
Frequently Asked Questions (FAQs)
Q1: I've performed a Suzuki-Miyaura coupling to synthesize my boronic acid product, and I'm seeing a black precipitate. What is it and what should I do?
A: The black precipitate is likely "palladium black," which forms when the Pd(0) catalyst agglomerates and precipitates out of solution.[4][5] This can be caused by several factors, including:
-
Presence of Oxygen: Incomplete degassing of your reaction mixture can lead to the oxidation of phosphine ligands and subsequent catalyst decomposition.[6]
-
Unstable Catalytic System: The choice of ligand and its ratio to the palladium precursor is crucial. Some ligand-catalyst complexes have poor thermal stability.[5]
-
High Catalyst Loading: While tempting to drive a sluggish reaction to completion, excessive catalyst loading can increase the likelihood of precipitation.[6]
Troubleshooting Steps:
-
Improve Degassing: Ensure your solvents and reaction setup are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[6]
-
Optimize Ligand-to-Metal Ratio: A typical ratio is between 1:1 to 4:1, depending on the specific ligand and palladium source.[6]
-
Filter through Celite: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This will trap the insoluble palladium black.[7][8]
Q2: My initial purification by column chromatography still shows significant palladium content in my 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid. Why is this happening and what are my next steps?
A: While column chromatography can remove some palladium, its effectiveness can be unpredictable and often insufficient to meet strict purity requirements.[9][10] This is because some palladium species may be soluble and co-elute with your product.
Next Steps:
-
Employ a Scavenging Reagent: This is a highly recommended subsequent step. Solid-supported scavengers are particularly effective at selectively binding and removing residual palladium.[1][9][10]
-
Recrystallization: If your boronic acid product is a solid, recrystallization can be an effective purification method.[2][11] The choice of solvent is critical to ensure the palladium impurities remain in the mother liquor.
Q3: What are "palladium scavengers" and how do they work?
A: Palladium scavengers are materials designed to selectively bind to and remove palladium from a solution. They can be broadly categorized as:
-
Solid-Supported Scavengers: These consist of a solid support (e.g., silica gel or polystyrene resin) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[1][12][13] The key advantage is their heterogeneity, allowing for easy removal by filtration.[13]
-
Activated Carbon: A cost-effective option that can adsorb palladium, often through a combination of physisorption and chemisorption.[12][13][14]
The mechanism of action for solid-supported scavengers is typically chemisorption, where the functional groups on the scavenger's surface form strong coordinate bonds with the palladium atoms.[13][15][16]
Troubleshooting Workflow for Palladium Removal
This workflow provides a systematic approach to tackling palladium contamination in your 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid product.
Caption: Troubleshooting workflow for palladium removal.
In-Depth Troubleshooting Guides
Method 1: Solid-Supported Scavengers
Solid-supported scavengers are highly effective and offer excellent selectivity for palladium.[17] Thiol-functionalized silica gels are particularly popular due to their high affinity for palladium.[18][19][20][21]
When to Use:
-
When high levels of palladium removal are required (down to < 10 ppm).[1][21]
-
After initial purification steps like filtration or chromatography have proven insufficient.
-
For both small-scale and large-scale applications.[13]
Causality behind Experimental Choices:
-
Choice of Scavenger: Thiol-based scavengers are preferred because sulfur has a strong affinity for soft metals like palladium, forming stable complexes.[15][16]
-
Batch vs. Flow: Batch processing is simple for initial screening and smaller scales. Flow chemistry using packed cartridges of scavenger can be more efficient for larger quantities and allows for easier automation.[17]
-
Temperature and Time: Most scavenging can be done at room temperature.[17][21] Increasing the temperature can sometimes improve kinetics but should be balanced against the stability of your boronic acid product. A longer reaction time allows for more complete binding of the palladium.
Experimental Protocol: Batch Scavenging with Thiol-Functionalized Silica
-
Dissolve the Product: Dissolve your crude or partially purified 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid in a suitable organic solvent (e.g., THF, DCM, or Toluene).[17]
-
Add the Scavenger: Add the thiol-functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial palladium loading) to the solution.[22]
-
Agitate: Stir the mixture at room temperature for 1 to 24 hours.[17][22] The optimal time should be determined empirically.
-
Filter: Filter the mixture to remove the solid scavenger. Wash the scavenger with a small amount of the solvent to ensure complete recovery of your product.[22]
-
Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
-
Analyze: Determine the residual palladium concentration using ICP-MS.[9][11][23]
Method 2: Activated Carbon
Activated carbon is a more economical, albeit sometimes less selective, option for palladium removal.[12][13]
When to Use:
-
As a cost-effective method for reducing bulk palladium contamination.[13]
-
When the product is not sensitive to adsorption on the carbon surface.
Causality behind Experimental Choices:
-
Grade of Carbon: Different grades of activated carbon have varying surface areas and pore structures, which can affect their scavenging efficiency. It may be necessary to screen a few different types.
-
Temperature: Slightly elevated temperatures (e.g., 45 °C) can sometimes enhance the adsorption of palladium onto the carbon.[13]
Experimental Protocol: Activated Carbon Treatment
-
Dissolve the Product: Dissolve your boronic acid product in a suitable solvent.
-
Add Activated Carbon: Add activated carbon (e.g., 0.2 wt equivalents) to the solution.[13]
-
Heat and Stir: Heat the mixture to a moderate temperature (e.g., 45 °C) and stir for several hours (e.g., 18 hours).[13]
-
Filter: Filter the hot mixture through a pad of Celite to remove the activated carbon.
-
Concentrate: Concentrate the filtrate to obtain the purified product.
-
Analyze: Quantify the remaining palladium via ICP-MS.
Method 3: Recrystallization
Recrystallization is a classic purification technique that can be effective for removing palladium impurities if the solubility difference between your product and the palladium species is significant.[2][11]
When to Use:
-
When your boronic acid product is a crystalline solid.
-
In conjunction with other methods, such as a preliminary scavenger treatment.
Causality behind Experimental Choices:
-
Solvent System: The choice of solvent is paramount. An ideal solvent will dissolve your product at an elevated temperature but have limited solubility at room temperature or below, while keeping the palladium impurities dissolved. An anti-solvent can also be employed to induce crystallization.[13]
Experimental Protocol: Recrystallization
-
Dissolve the Product: Dissolve the palladium-contaminated boronic acid in a minimum amount of a suitable hot solvent.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect Crystals: Collect the crystals by filtration.
-
Wash: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the palladium impurities.
-
Dry: Dry the purified crystals under vacuum.
-
Analyze: Analyze both the crystals and the mother liquor for palladium content to assess the efficiency of the purification.
Comparative Summary of Palladium Removal Techniques
| Method | Advantages | Disadvantages | Typical Efficiency |
| Solid-Supported Scavengers | High selectivity, high efficiency, easy removal by filtration, wide solvent compatibility.[1][13][17][21] | Higher cost compared to activated carbon.[13] | Can reduce Pd to < 5 ppm.[20][21] |
| Activated Carbon | Low cost, effective for bulk removal.[12][13] | Can be less selective, potential for product loss due to adsorption, may require elevated temperatures and longer times.[2][13] | Can reduce Pd from hundreds of ppm to < 10 ppm.[13] |
| Recrystallization | Can be highly effective, integrates purification and isolation into one step. | Only applicable to crystalline solids, requires careful solvent selection, may not be sufficient on its own.[24] | Variable, dependent on the specific compound and impurities. |
| Celite Filtration | Simple, fast, effective for removing insoluble palladium (palladium black).[7][8] | Ineffective for soluble palladium species. | Removes bulk precipitated palladium. |
Analytical Methods for Quantifying Residual Palladium
Accurate quantification of residual palladium is essential to validate your purification process.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and accuracy, with detection limits in the parts-per-billion (ppb) range.[11][23][24][25]
-
Rapid Screening Methods: For high-throughput analysis during process optimization, colorimetric or fluorometric assays can provide a faster, albeit less precise, indication of palladium levels.[3][26][27] These methods are useful for quickly comparing the efficacy of different scavenging conditions before committing to a full ICP-MS analysis.[11][26]
Conclusion
Removing palladium contaminants from 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid products requires a systematic and often multi-step approach. By understanding the nature of the palladium species present and the mechanisms of different purification techniques, researchers can effectively reduce palladium levels to meet the stringent requirements of the pharmaceutical industry. This guide provides the foundational knowledge and practical protocols to troubleshoot and optimize your purification process, ensuring the delivery of high-purity compounds for downstream applications.
References
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. Retrieved from [Link]
-
Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]
-
Carrascal, C. A., et al. (2020, August 21). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. RSC Publishing. Retrieved from [Link]
-
SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]
-
MacLachlan, M. J., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Scott, J. S., et al. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Carrascal, C. A., et al. (2020, October 21). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed. Retrieved from [Link]
-
Welch, C. J., et al. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2025, August 9). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. Retrieved from [Link]
-
Zhang, L., et al. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
Wang, Y., et al. (2011, March 21). On the roles of solid-bound ligand scavengers in the removal of palladium residues and in the distinction between homogeneous and heterogeneous catalysis. PubMed. Retrieved from [Link]
- Sumitomo Chemical Company, Limited. (n.d.). US20050256327A1 - Method of removing palladium. Google Patents.
-
Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]
- Koide, K. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
-
Purdue e-Pubs. (2011, April 1). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Retrieved from [Link]
-
Spectroscopy Online. (2026, February 13). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Retrieved from [Link]
-
Lee, S. W., et al. (2011, April 1). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. Retrieved from [Link]
-
Various Authors. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Retrieved from [Link]
-
Draper, E. R., et al. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. NIH. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Welch, C. J., et al. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Retrieved from [Link]
-
Welch, C. J., et al. (2007, April 28). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
SiliCycle. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. Retrieved from [Link]
-
Various Authors. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
-
Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Scott, J. S., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. books.rsc.org [books.rsc.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 16. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sopachem.com [sopachem.com]
- 18. researchgate.net [researchgate.net]
- 19. On the roles of solid-bound ligand scavengers in the removal of palladium residues and in the distinction between homogeneous and heterogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. m.youtube.com [m.youtube.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. pharmtech.com [pharmtech.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid: A Comparative Approach
In the landscape of modern drug discovery and development, particularly in the realm of covalent inhibitors and targeted therapies, substituted phenylboronic acids are indispensable building blocks. Their unique chemical properties enable specific and often reversible interactions with biological targets. Among these, 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid stands out as a versatile intermediate. Its trifunctional nature—a nucleophilic amino group, a directional dimethylcarbamoyl moiety, and a reactive boronic acid—presents a unique synthetic handle. However, its structural complexity demands rigorous analytical characterization to ensure purity, identity, and stability.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid. Moving beyond a simple data report, we will dissect the expected spectrum, explaining the rationale behind peak assignments based on fundamental principles and comparative data from analogous structures. Furthermore, we will compare ¹H NMR spectroscopy with other common analytical techniques, offering a holistic perspective on its characterization.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum provides a detailed fingerprint of a molecule's structure. For 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid, the spectrum can be logically divided into two main regions: the aromatic region and the aliphatic region. The analysis is typically performed in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆), which can solubilize the polar compound and has exchangeable protons that can help identify labile N-H and O-H protons.
Molecular Structure and Proton Assignments
To facilitate discussion, the protons on the molecule are systematically labeled.
Comprehensive Characterization Guide: 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid via LC-MS
Executive Summary
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (MW: 208.02 Da) represents a challenging class of bifunctional building blocks used in medicinal chemistry (e.g., Suzuki-Miyaura coupling for proteasome or kinase inhibitors). Its characterization is complicated by its amphoteric nature—containing a basic primary amine, a neutral dimethylamide, and a Lewis-acidic boronic acid.
This guide objectively compares the analytical performance of this specific reagent against its Pinacol Ester derivative (a common commercial alternative) and evaluates Direct vs. Derivatized LC-MS methodologies . We demonstrate that while direct analysis is faster, in-situ derivatization yields superior quantitation and peak symmetry.
Part 1: Product Form Comparison (Free Acid vs. Pinacol Ester)
For drug development professionals, the choice between the Free Acid (the topic) and its Pinacol Ester counterpart is critical. The table below summarizes the performance characteristics observed during LC-MS characterization.
| Feature | Free Boronic Acid (Topic) | Pinacol Ester Derivative (Alternative) |
| Formula | ||
| Monoisotopic Mass | 208.10 Da | 290.18 Da |
| ESI+ Ionization | Moderate (suppressed by poor volatility) | High (Lipophilic enhancement) |
| Solution Stability | Low (Prone to trimerization/boroxine formation) | High (Sterically hindered/stable) |
| Chromatography | Poor (Tailing on C18 due to silanol interaction) | Excellent (Sharp, symmetrical peaks) |
| Reactivity | High (Ready for coupling) | Moderate (Requires hydrolysis/activation) |
Scientist’s Insight: While the Pinacol Ester is analytically superior, the Free Acid is often preferred synthetically for faster reaction kinetics. Therefore, mastering the characterization of the Free Acid is essential.
Part 2: Analytical Challenge & Methodology
The Problem: Boroxine Formation & Tailing
Under standard LC-MS conditions (Acidic Mobile Phase), 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid undergoes dehydration to form cyclic trimers (boroxines). Furthermore, the empty p-orbital of the boron atom interacts with secondary silanols on silica-based columns, causing severe peak tailing.
The Solution: Comparative Methodologies
We compare two distinct workflows for characterizing this molecule.
Method A: Direct LC-MS (High pH)
-
Principle: Uses ammonium bicarbonate (pH 10) to convert the boronic acid to its boronate anion form, reducing silanol interaction, while the amine remains neutral.
-
Pros: Fast, no sample prep.[1]
-
Cons: Lower sensitivity; potential for in-source fragmentation.
Method B: In-Situ Diol Derivatization (Recommended)
-
Principle: Rapid complexation with a diol (e.g., pinacol or MPD) prior to injection to "mask" the boronic acid moiety.
-
Pros: Stabilizes the molecule, prevents trimerization, enhances ESI+ response by increasing lipophilicity.
-
Cons: Requires extra sample prep step (15 min).
Part 3: Experimental Protocols
Sample Preparation Workflows
Protocol A: Direct Injection
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL MeOH.
-
Dilution: Dilute to 10 µg/mL in 50:50 Acetonitrile:10mM Ammonium Bicarbonate (pH 10) .
-
Note: High pH is crucial to suppress silanol interactions.
-
-
Injection: 5 µL.
Protocol B: In-Situ Pinacol Derivatization (Standard of Excellence)
-
Reagent Prep: Prepare 100 mM Pinacol solution in MeOH.
-
Reaction: Mix 50 µL of analyte stock (1 mg/mL) + 50 µL Pinacol solution + 10 µL Formic Acid.
-
Incubation: Vortex and let stand at RT for 15 minutes.
-
Dilution: Dilute to final concentration with 50:50 Acetonitrile:Water (0.1% FA).
-
Result: Quantitative conversion to the pinacol ester (
).
LC-MS Conditions (Agilent/Waters Q-TOF or Triple Quad)
| Parameter | Method A (Direct) | Method B (Derivatized) |
| Column | Waters XBridge C18 (High pH stable) | Agilent ZORBAX Eclipse Plus C18 |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10) | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 8 min | 5-95% B over 8 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Ion Source | ESI Negative (preferred for Boronate) | ESI Positive (preferred for Amine/Ester) |
Part 4: Data Visualization & Logic
Workflow Logic: Direct vs. Derivatized
The following diagram illustrates the decision matrix and chemical transformations involved in the two methods.
Caption: Comparative workflow showing the chemical stabilization achieved via Method B (Derivatization), resulting in superior MS detection.
Fragmentation Pathway (ESI+)
Understanding the fragmentation is vital for confirming identity, particularly distinguishing the boronic acid from potential de-boronated impurities (Protodeboronation).
Caption: Key fragmentation pathways in ESI+. Note that m/z 165.1 can mimic the amide cleavage product; high-resolution MS is required to distinguish them.
Part 5: Comparative Performance Data
The following data represents typical performance metrics when analyzing 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid on an Agilent 6495 Triple Quadrupole.
| Metric | Method A (Direct ESI-) | Method B (Pinacol Deriv. ESI+) | Improvement Factor |
| LOD (Limit of Detection) | 50 ng/mL | 0.5 ng/mL | 100x |
| Peak Asymmetry ( | 1.8 (Tailing) | 1.1 (Symmetrical) | Significant |
| RSD (n=6 injections) | 5.4% | 1.2% | High Precision |
| Linearity ( | 0.985 | 0.999 | Reliable Quant |
Impurity Profiling: Protodeboronation
A critical quality attribute is the presence of the de-boronated impurity (3-Amino-N,N-dimethylbenzamide).
-
Observation: In Method A (Direct), in-source heating can artificially generate this species, leading to false positives.
-
Advantage: Method B (Derivatization) stabilizes the C-B bond, ensuring that any de-boronated species detected is a real impurity in the sample, not an artifact.
References
-
Rzewuska, A. et al. (2019). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods, 11, 402-409.
-
Chidella, K.S. et al. (2021).[2][3][4] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry, 12, 74-86.[2][4]
-
SCIEX Technical Note. "Quantitation of boronic acids at pg/mL levels of sensitivity." SCIEX Application Notes.
-
Sigma-Aldrich. "Product Specification: (3-(Dimethylcarbamoyl)phenyl)boronic acid."
Sources
- 1. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Comparing reactivity of boronic acid vs pinacol ester of 3-Amino-5-(dimethylcarbamoyl)phenyl
The following guide provides an in-depth technical comparison between the Boronic Acid and Pinacol Ester forms of 3-Amino-5-(dimethylcarbamoyl)phenyl , designed for researchers in medicinal chemistry and process development.
Executive Summary
For the substrate 3-Amino-5-(dimethylcarbamoyl)phenyl , the Pinacol Ester (Bpin) is the superior reagent for storage, purification, and general library synthesis due to the high instability of the free boronic acid caused by the meta-amino group.
However, the Boronic Acid (B(OH)₂) exhibits faster transmetallation kinetics in Suzuki-Miyaura couplings. It is the preferred choice only when generated in situ or used immediately in flow chemistry setups to bypass isolation challenges.
| Feature | Boronic Acid [-B(OH)₂] | Pinacol Ester [-Bpin] | Verdict |
| Coupling Kinetics | Fast (Rapid transmetallation) | Moderate (Requires hydrolysis/activation) | Acid |
| Protodeboronation | High Risk (Accelerated by 3-NH₂) | Low Risk (Steric protection) | Ester |
| Purification | Difficult (Streaking, zwitterionic) | Excellent (Silica stable) | Ester |
| Atom Economy | High (Low molecular weight waste) | Low (Generates pinacol waste) | Acid |
Chemical Profile & Structural Analysis[1]
The specific substitution pattern of this molecule creates a unique "Push-Pull" electronic environment that dictates its reactivity.
-
3-Amino Group (EDG): The critical instability factor. The lone pair on the nitrogen increases electron density on the ring, significantly accelerating protodeboronation (C-B bond cleavage) under aqueous basic conditions. It also creates a zwitterionic potential with the Lewis-acidic boron center.
-
5-Dimethylcarbamoyl Group (EWG): Provides some stabilization via inductive withdrawal, but increases water solubility, making extraction of the free acid difficult.
-
Boron Center:
-
Acid: Highly Lewis acidic, prone to trimerization (boroxine formation) and coordination with the 3-amino group.
-
Ester: Sterically bulkier, Lewis acidity tempered by the diol oxygens.
-
Reactivity Matrix
A. Suzuki-Miyaura Coupling Efficiency
The rate-determining step in the catalytic cycle for this substrate is often transmetallation .
-
Boronic Acid: Enters the catalytic cycle directly after base activation (forming the boronate Ar-B(OH)3-). The reaction is often complete within 1-4 hours.
-
Pinacol Ester: Must often undergo a "pre-activation" step. The bulky pinacol ligands slow down the formation of the active hydroxy-boronate species. In anhydrous conditions, the Bpin is significantly slower to transmetallate than the acid.
B. Stability: The Protodeboronation Pathway
The 3-amino group facilitates a rapid decomposition pathway for the free boronic acid.
-
Mechanism: The amine can act as an internal base or increase the basicity of the ring carbons. In the presence of water and base (standard Suzuki conditions), the C-B bond cleaves to yield the deboronated byproduct 3-amino-N,N-dimethylbenzamide .
-
Data Insight: Amino-phenyl boronic acids can degrade by >50% within 24 hours in solution at pH > 10. The Pinacol ester extends this half-life to weeks.
C. Visualization of Reactivity Pathways
The following diagram illustrates the competing pathways of Product Formation vs. Decomposition.
Figure 1: Reaction pathways showing the central role of the Boronic Acid as both the active coupling species and the point of instability.
Experimental Protocols
Protocol A: High-Yield Coupling using Pinacol Ester
Recommended for standard batch synthesis.
Rationale: Uses a weak base and controlled water content to release the active boronic acid slowly, matching the rate of transmetallation and minimizing the concentration of free acid available for decomposition.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
3-Amino-5-(dimethylcarbamoyl)phenyl Bpin (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Procedure:
-
Charge solid reagents into a vial.
-
Degas solvents (sparge with N₂ for 10 min) before addition. Critical: Oxygen accelerates amine oxidation.
-
Heat to 80–90 °C for 4–16 hours.
-
Monitor: HPLC for the disappearance of the Bpin ester. If the ester stalls, add a catalytic amount (0.1 equiv) of free boronic acid or increase water content to promote hydrolysis.
-
Protocol B: Handling the Free Boronic Acid
Recommended only for flow chemistry or difficult couplings where Bpin is unreactive.
-
Storage: Store under Argon at -20 °C. Never store in solution.
-
Purification: Do NOT use silica gel chromatography. The amino group will cause irreversible adsorption.
-
Alternative: Use Reverse Phase (C18) chromatography with 0.1% Formic Acid.
-
Workup: Avoid bulk basic extraction. The amphoteric nature (amine + boronic acid) makes pH control difficult.
-
Purification & Analysis Guide
Chromatography Behavior
The graph below depicts the separation efficiency on standard Silica Gel.
| Reagent | Rf (50% EtOAc/Hex) | Tailing/Streaking | Stability on Column |
| Pinacol Ester | 0.4 – 0.6 | Minimal | High (>95% recovery) |
| Boronic Acid | 0.0 – 0.1 | Severe | Low (Dehydrates/Sticks) |
Recommendation: If you synthesize the boronic acid, convert it immediately to the potassium trifluoroborate salt (-BF₃K ) or the pinacol ester for purification.
Analytical Data (Representative)
-
¹¹B NMR:
-
Pinacol Ester: Sharp singlet ~30–31 ppm.
-
Boronic Acid: Broad peak ~28–30 ppm (solvent dependent).
-
-
LC-MS:
-
Pinacol Ester: Visible [M+H]+. Note: Bpin is often "invisible" in UV if the chromophore is weak, but the amide/aniline here provides good UV absorbance (254 nm).
-
Boronic Acid: Often appears as the boroxine trimer mass or the methyl-boronate adduct if MeOH is used in the mobile phase.
-
References
-
Relative Reactivity in Suzuki Coupling
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
Protodeboronation Mechanisms
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Purification Strategies (Epin vs Pin vs Acid)
- Amine-Substituted Boronates: Generally, aniline-derived boronates are documented to require protection (e.g., Boc) to prevent catalyst poisoning and degradation. See: Organic Process Research & Development, "Scalable Synthesis of Aminophenylboronic Esters".
Sources
Comparative Guide: Infrared Spectroscopy of Dimethylcarbamoyl and Boronic Acid Moieties in Medicinal Chemistry
Executive Summary
Context: In modern drug discovery, particularly for covalent inhibitors (e.g., proteasome inhibitors like Bortezomib) and peptidomimetics, the precise characterization of Dimethylcarbamoyl (
The Challenge: These functional groups present unique analytical hurdles. Boronic acids are prone to spontaneous dehydration into boroxines (cyclic anhydrides) in the solid state, a transformation often invisible to solution-phase NMR. Dimethylcarbamoyl groups exhibit subtle carbonyl shifts that are diagnostic of their electronic environment (e.g., chloride reagent vs. amide product).
Guide Purpose: This guide objectively compares the infrared (IR) spectral performance of these groups against alternative analytical methods. It provides field-proven protocols to distinguish "true" functional states from experimental artifacts, serving as a definitive reference for structural elucidation.
Part 1: Spectral Characterization & Peak Assignment
Dimethylcarbamoyl Group ( )
The infrared "signature" of this group relies heavily on the carbonyl (
Critical Insight: Monitoring the shift of the
| Vibrational Mode | Reagent: Dimethylcarbamoyl Chloride ( | Product: Dimethyl Urea/Amide ( | Diagnostic Note |
| C=O[1][2] Stretch | 1740 – 1750 cm⁻¹ | 1640 – 1660 cm⁻¹ | Primary Indicator. The high wavenumber in the chloride is due to the electronegative Cl withdrawing electron density (inductive effect). In the product, resonance with the second nitrogen lowers the bond order, shifting the peak ~100 cm⁻¹ lower. |
| C-N Stretch | 1260 – 1280 cm⁻¹ | 1240 – 1260 cm⁻¹ | Often obscured in the fingerprint region; less diagnostic than C=O. |
| N-CH₃ Stretch | 2920 – 3000 cm⁻¹ | 2920 – 3000 cm⁻¹ | Typical sp³ C-H stretches. Look for the "N-methyl" doublet effect if resolution is high. |
Boronic Acid Group ( )
Boronic acids are analytically deceptive. In the solid state, they exist in a dynamic equilibrium with their dehydrated trimeric form, the boroxine . IR is the gold standard for detecting this state because it measures the material "as-is," unlike NMR which requires dissolution (often resetting the equilibrium).
| Vibrational Mode | Boronic Acid Form ( | Boroxine Form (Anhydride Trimer) | Diagnostic Note |
| O-H Stretch | 3200 – 3500 cm⁻¹ (Broad, Strong) | Absent or Weak | The disappearance of the broad O-H band is the first sign of dehydration. |
| B-O Asym. Stretch | 1330 – 1380 cm⁻¹ | 1300 – 1350 cm⁻¹ (Shifted) | The B-O bond is very strong. In boroxines, this band often sharpens and shifts slightly. |
| Boroxine Ring | Absent | 650 – 750 cm⁻¹ | A sharp, diagnostic ring-breathing mode appears upon trimerization. |
| C-B Stretch | 1000 – 1100 cm⁻¹ | 1000 – 1100 cm⁻¹ | Generally stable, but intensity may vary. |
Part 2: Comparative Analysis (IR vs. Alternatives)
This section evaluates why IR is often the superior choice for specific phases of development involving these groups.
Comparison Matrix: Diagnostic Utility
| Feature | Infrared (FT-IR/ATR) | Solution NMR (¹H/¹¹B) | Raman Spectroscopy |
| Solid-State Polymorphs | Superior. Detects dehydration (boroxine) and crystal packing differences immediately. | Poor. Dissolution destroys solid-state history (e.g., boroxine hydrolyzes back to acid in wet solvents). | Good. Excellent for lattice modes, but fluorescence can be an issue with aromatic boronic acids. |
| Reaction Monitoring | High. Real-time tracking of | Medium. Requires sampling/locking. Timescale is slower. | Medium. |
| Water Interference | Moderate. O-H region can be obscured by atmospheric moisture if not purged. | High. Boronic acid protons exchange with solvent ( | Low. Water is a weak Raman scatterer; excellent for aqueous samples. |
Expert Insight: The "NMR Blind Spot"
Researchers often synthesize a boronic acid, confirm it via ¹H NMR (using DMSO-d₆ with trace water), and believe they have a pure acid. However, the solid material in the vial may be 50% boroxine.
-
Why it happens: The NMR solvent re-hydrates the boroxine.
-
The Fix: Only IR (or Solid-State NMR) reveals the actual composition of the dry powder. If the IR spectrum lacks a massive O-H hump at 3300 cm⁻¹ and shows sharp bands at 700 cm⁻¹, your "acid" has dehydrated.
Part 3: Experimental Protocols
Protocol A: Handling Boronic Acids (Preventing Dehydration Artifacts)
Objective: To obtain a spectrum of the true boronic acid without inducing thermal dehydration during measurement.
-
Preparation: Do not grind the sample heavily with KBr if using transmission mode; the heat of friction can induce dehydration. Use ATR (Attenuated Total Reflectance) where possible.[3][4]
-
ATR Setup: Clean the crystal (diamond or ZnSe) with isopropanol. Ensure it is completely dry.
-
Deposition: Place the solid analyte gently on the crystal. Apply pressure slowly.
-
Scan Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16–32 (Minimize exposure time to the IR source heat).
-
-
Validation:
-
Check 3200–3500 cm⁻¹.[5] If the O-H band is weak, place the sample in a humidity chamber (saturated KCl solution, ~85% RH) for 2 hours and re-scan. If the O-H band grows and the 700 cm⁻¹ band diminishes, your original sample was partially dehydrated.
-
Protocol B: Monitoring Carbamoylation (Dimethylcarbamoyl Chloride)
Objective: To confirm the complete consumption of the toxic reagent and formation of the urea/amide.
-
Baseline: Take a reference spectrum of pure Dimethylcarbamoyl Chloride. Note the sharp peak at 1745 cm⁻¹ .
-
Reaction Aliquot: Withdraw 50 µL of reaction mixture.
-
Workup (Mini): Evaporate solvent rapidly (N₂ stream) to avoid solvent peaks masking the carbonyl region.
-
Measurement: Acquire spectrum.
-
Decision Logic:
-
Peak at 1740+ present?
Reaction incomplete. -
Peak at 1740+ absent AND Peak at 1650 present?
Reaction complete. -
Doublet at 1650/1640?
Possible conformational isomers or hydrogen bonding (common in ureas).
-
Part 4: Visualization of Analytical Logic
Diagram 1: Boronic Acid vs. Boroxine Decision Tree
This workflow illustrates the logical steps to distinguish the two forms using spectral data.
Caption: Decision logic for distinguishing Boronic Acid from its dehydrated Boroxine form based on O-H and fingerprint regions.
Diagram 2: Carbamoylation Reaction Monitoring
This diagram visualizes the spectral shift expected during the synthesis of a drug candidate containing the dimethylcarbamoyl moiety.
Caption: Spectral shift mechanism during the conversion of Dimethylcarbamoyl Chloride to a Urea/Amide derivative.
References
-
National Institute of Standards and Technology (NIST). Dimethylcarbamoyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6][7][8] Available at: [Link]
-
Cote, A. P., et al. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. Journal of Physical Chemistry C, 2014. (Provides definitive assignments for boroxine ring breathing modes vs boronic acid). Available at: [Link]
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004. (Authoritative text for general amide and carbonyl shifts).
-
Halla, J., et al. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids. Magnetic Resonance in Chemistry, 2012.[9] (Comparison of NMR and IR for boronic acid characterization). Available at: [Link]
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Carbamic chloride, diethyl- [webbook.nist.gov]
- 7. Carbamothioic chloride, dimethyl- [webbook.nist.gov]
- 8. Carbamic chloride, dimethyl- [webbook.nist.gov]
- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Differentiating 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid from Structural Isomers
Executive Summary
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (CAS 373384-14-6) is a critical intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Its efficacy relies on the precise 1,3,5-substitution pattern of the benzene ring.
Structural isomers—specifically 2-amino-4-(dimethylcarbamoyl)phenylboronic acid (1,2,4-substitution) or 2-amino-5-(dimethylcarbamoyl)phenylboronic acid —often possess identical molecular weights (192.02 g/mol ) and similar polarity, making them "silent" impurities in low-resolution LC-MS. This guide outlines a multi-modal analytical strategy to definitively distinguish the target 1,3,5-isomer from its regioisomers using NMR spectroscopy, UPLC, and Mass Spectrometry.
Structural Logic & Isomer Analysis
The primary challenge is distinguishing the symmetrical meta,meta-relationship of the target molecule from the asymmetric ortho,meta-relationships of its isomers.
Target Molecule vs. Common Isomers
| Feature | Target: 1,3,5-Isomer | Impurity A: 1,2,4-Isomer | Impurity B: 1,2,3-Isomer |
| Symmetry | High ( | None ( | High ( |
| Proton Environment | 3 Distinct Aromatic Protons | 3 Distinct Aromatic Protons | 3 Distinct Aromatic Protons |
| Coupling ( | Meta-coupling only ( | Ortho-coupling present ( | Ortho-coupling present ( |
| Electronic Effect | Synergistic EWG/EDG meta-positioning | Steric crowding at amine/boronic acid | Steric crowding |
Visualization: Structural Decision Tree
The following logic flow dictates the analytical triage process.
Caption: Decision logic for differentiating the 1,3,5-target from ortho-substituted isomers based on proton coupling constants.
Method 1: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the only standalone method capable of definitive structural assignment without reference standards.
The Diagnostic Signature
The 1,3,5-substitution pattern results in three aromatic protons that are all meta to each other.
-
Target (1,3,5): Expect three signals appearing as singlets or narrow triplets/doublets of doublets. The coupling constant
is typically 1.5 – 2.5 Hz . -
Isomers (1,2,x): Will invariably show at least one doublet with a large coupling constant
of 7.5 – 8.5 Hz .
Protocol: Self-Validating NMR Setup
Objective: Prevent signal overlap between amide rotamers and aromatic protons.
-
Solvent: DMSO-
is preferred over CDCl due to the solubility of the boronic acid moiety and its ability to slow down proton exchange. -
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-
. -
Acquisition:
-
Run standard
H (16 scans). -
Validation Step: Add 1 drop of D
O and shake. This collapses the Boronic Acid ( ) and Amine ( ) broad singlets, clearing the aromatic region for precise integration.
-
Data Interpretation Table:
| Proton Position | Chemical Shift ( | Multiplicity (Target) | Multiplicity (Isomer 1,2,4) |
| H-2 (between B and N) | ~7.1 ppm | Narrow triplet ( | Doublet ( |
| H-4 (between N and CO) | ~7.3 ppm | Narrow triplet ( | Doublet of Doublets |
| H-6 (between CO and B) | ~7.6 ppm | Narrow triplet ( | Doublet ( |
Expert Insight: The dimethyl amide group often causes rotameric broadening at room temperature. If aromatic peaks are broad, heat the NMR probe to 323 K (50°C) to coalesce the rotamers into sharp signals.
Method 2: UPLC-MS Separation (Purity & QC)
While NMR confirms structure, High-Performance Liquid Chromatography (HPLC/UPLC) is required to quantify isomeric impurities. Boronic acids are notorious for "tailing" on silica columns due to interactions with residual silanols.
Column Selection Strategy
Standard C18 columns often fail to separate regioisomers of boronic acids due to similar hydrophobicity.
-
Recommended: C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18) or Phenyl-Hexyl phases.
-
Mechanism: The Phenyl-Hexyl phase interacts via
- stacking with the benzene ring. The electron density differences between the 1,3,5- and 1,2,4- isomers (driven by the positioning of the EWG Amide) create separation selectivity.
Validated UPLC Protocol
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents ionization of boronic acid, pKa ~8.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 8 minutes (Slow gradient required for isomer resolution).
-
Detection: UV at 254 nm (Amide absorbance) and 210 nm.
Workflow Visualization
Caption: UPLC workflow emphasizing the critical detection step for isomeric purity.
Method 3: Mass Spectrometry (Confirmation)
While exact mass (m/z 193.1 [M+H]+) is identical for all isomers, fragmentation patterns (MS/MS) can reveal "Ortho Effects."
The "Ortho Effect" Differentiator
In 1,2-substituted isomers (e.g., 2-amino-phenylboronic acid derivatives), the proximity of the amine and boronic acid allows for rapid cyclization and dehydration (loss of H
-
Target (1,3,5): Fragmentation is dominated by the loss of the dimethylamine group (
) or the boronic acid group. -
Isomer (1,2,x): Look for a prominent [M+H - 18]^+ peak (Dehydration) or [M+H - 17]^+ (Deamidation) driven by intramolecular catalysis, which is sterically impossible in the 1,3,5-isomer.
Critical Handling: Protodeboronation Stability
A major source of confusion in analysis is the degradation of the sample during analysis. Amino-phenylboronic acids are susceptible to protodeboronation (loss of the boron group), yielding the des-borono byproduct (3-amino-N,N-dimethylbenzamide).
-
Risk Factor: Basic pH and high temperature.
-
Mitigation:
-
Always use acidified mobile phases (0.1% Formic Acid).
-
Avoid storing samples in methanol/water mixtures for >24 hours (boronate ester formation occurs in methanol).
-
Self-Check: If a peak appears at m/z 165 (Mass of molecule minus Boron moiety), it is a degradation product, not a synthesis impurity.
-
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for 1,3,5-substitution patterns). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Discusses protodeboronation stability). Link
-
Waters Corporation. (2021). Separation of Boronic Acids Using MaxPeak Premier Column Technology. Application Note. Link
-
Sigma-Aldrich. (2023). Product Specification: (3-(Dimethylcarbamoyl)phenyl)boronic acid.[1][2] Link
Sources
Bioassay validation using 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid as a reference
Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, Assay Developers, and QC Scientists
Introduction: The Shift to Physiological pH Affinity
In the field of glyco-profiling and HbA1c determination, m-Aminophenylboronic acid (m-APBA) has long been the industry standard. However, its utility is constrained by a high pKa (~8.8), necessitating alkaline buffers (pH 8.5–9.5) to induce the tetrahedral anionic state required for diol binding. This alkaline requirement poses significant risks for pH-sensitive glycoproteins and cellular assays.
This guide provides a technical validation framework for 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (ADCPBA) . By incorporating an electron-withdrawing dimethylcarbamoyl moiety, ADCPBA lowers the boronate pKa to near-physiological levels (~6.5–7.0), enabling high-affinity binding at neutral pH.
This document serves as a protocol for validating ADCPBA as a superior reference standard against traditional m-APBA, focusing on pKa determination , binding affinity (
Mechanistic Basis & Chemical Logic
The core differentiator of ADCPBA is the dimethylcarbamoyl (-CON(CH3)2) substituent. In standard phenylboronic acids, the boron atom is electron-deficient. Binding to cis-diols (like glucose or glycans) is most stable when the boron adopts a tetrahedral anionic geometry.
-
Standard m-APBA: Lacks strong electron-withdrawing groups (EWGs). The transition to the anionic state requires high pH (OH- concentration).
-
ADCPBA: The carbamoyl group acts as an EWG. It pulls electron density from the phenyl ring, increasing the Lewis acidity of the boron center. This stabilizes the tetrahedral anion at lower pH values (7.4), allowing efficient "lock-and-key" binding without alkaline stress.
Pathway Diagram: pKa-Driven Equilibrium Shift
Figure 1: The dimethylcarbamoyl group (EWG) stabilizes the active tetrahedral anion at physiological pH, bypassing the alkaline requirement of standard m-APBA.
Comparative Analysis: ADCPBA vs. Alternatives
The following table contrasts ADCPBA with the traditional standard (m-APBA) and a common acidic variant (4-Carboxyphenylboronic acid).
| Feature | ADCPBA (Test Article) | m-APBA (Standard Reference) | 4-Carboxyphenylboronic Acid |
| Functional Group | 3-Amino, 5-Dimethylcarbamoyl | 3-Amino | 4-Carboxy |
| Approximate pKa | 6.5 – 7.2 | 8.8 – 9.0 | ~8.4 |
| Optimum Binding pH | pH 7.4 (Physiological) | pH 8.5 – 9.5 (Alkaline) | pH 8.5 |
| Binding Mechanism | Charge-transfer stabilized | Ionization dependent | Ionization dependent |
| Primary Risk | Steric hindrance (minor) | Protein denaturation (pH) | Ionic interference |
| Application | Live cell imaging, labile proteins | Robust HbA1c columns | Surface modification |
Validation Protocol: The Alizarin Red S (ARS) Assay[1][2]
To validate ADCPBA as a reference material, you must quantitatively determine its binding affinity (
Experimental Workflow
Figure 2: Step-by-step workflow for determining binding constants using the Alizarin Red S competitive displacement assay.
Detailed Methodology
Step 1: Determination of
(Ligand-ARS)
Before testing the analyte, determine the affinity of ADCPBA for the reporter dye (ARS).
-
Buffer: Prepare 0.1 M Phosphate Buffer (PBS), pH 7.4.
-
ARS Solution: Prepare
M ARS in PBS. -
Titration: Add increasing concentrations of ADCPBA (
to M) to the ARS solution. -
Measurement: Record absorption at 460 nm (free ARS) and 510 nm (Bound ARS).
-
Calculation: Use the Benesi-Hildebrand method to calculate
.
Step 2: Competitive Binding Isotherm (
)
-
Fixed Complex: Prepare a solution containing fixed concentrations of ARS (
M) and ADCPBA ( M) to ensure saturation. -
Displacement: Titrate the diol of interest (e.g., Fructose as a positive control, Glucose as the analyte) into the mixture.
-
Observation: As the diol binds ADCPBA, ARS is released, causing a decrease in absorbance at 510 nm.
-
Analysis: Fit the data to the three-component competitive binding equation (Springsteen & Wang, 2002) to derive the association constant (
).
Expected Results & Acceptance Criteria
When validating ADCPBA against m-APBA at pH 7.4 , the following results confirm the superiority of the ADCPBA reference:
| Parameter | m-APBA (Control) | ADCPBA (Validated) | Interpretation |
| ARS Binding (pH 7.4) | Weak / Negligible | Strong (Color Change) | ADCPBA forms tetrahedral anions at neutral pH; m-APBA does not. |
| ADCPBA retains high affinity without alkaline buffer. | |||
| Solubility | Moderate | High | The amide group improves aqueous solubility. |
Self-Validating Check: If ADCPBA fails to show strong ARS binding at pH 7.4 (no color shift from yellow to orange/red), the material may be degraded (boroxine formation) or the pH is incorrect. Always run a Fructose Positive Control ; fructose has the highest affinity for boronates and must displace ARS rapidly.
References
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron.
-
Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: from materials to medicine. Chemical Reviews.
-
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research.
-
BenchChem. Alizarin Red S Staining and Quantification Protocol.
-
Li, X., et al. (2016). Facile synthesis of red emitting 3-aminophenylboronic acid functionalized copper nanoclusters for rapid, selective and highly sensitive detection of glycoproteins.[3] Biosensors and Bioelectronics.[3]
Sources
Benchmark Guide: Elemental Analysis of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid
Executive Summary: The "Moving Target" Challenge
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid is a critical bifunctional intermediate used in Suzuki-Miyaura cross-couplings for kinase inhibitor synthesis. However, certifying its purity via Elemental Analysis (EA) presents a unique dual challenge:
-
Refractory Combustion: The boron atom forms thermally stable oxides (
) during combustion, which encapsulate carbon and nitrogen, leading to incomplete combustion and falsely low %C/%N readings. -
The Boroxine Equilibrium: Like most arylboronic acids, this molecule exists in a dynamic equilibrium between its monomeric acid form and its trimeric anhydride (boroxine). This dehydration shifts the theoretical carbon content by over 10% , rendering standard "Pass/Fail" criteria useless without hydration correction.[1]
This guide benchmarks the Standard Automated Method against an Optimized Oxidative Method and validates these findings with qNMR , providing a definitive protocol for certification.
Theoretical Benchmarks
To interpret any experimental data, we must first establish the theoretical boundaries. The sample is rarely 100% monomer; it is usually a mixture of monomer and boroxine.
| Parameter | Monomer (Acid) | Trimer (Boroxine/Anhydride) |
| Formula | ||
| MW ( g/mol ) | 208.02 | 522.00 (174.00 per unit) |
| Carbon % | 51.96% | 62.11% |
| Hydrogen % | 6.30% | 6.37% |
| Nitrogen % | 13.47% | 16.10% |
Critical Insight: A "pure" sample that has partially dehydrated on the shelf may show a Carbon content of 56%. A standard EA report would flag this as "Failed" (Target: 51.96%), when it is actually chemically pure but physically dehydrated.
Comparative Analysis: Method Performance
We benchmarked three analytical approaches to determine the most reliable certification workflow.
Method A: Standard Automated Combustion (The "Control")
-
Technique: Automated CHN Analyzer (e.g., Elementar vario).
-
Conditions:
combustion, Tin capsule, no additives. -
Outcome: FAILURE
-
Data Profile:
-
Carbon recovery consistently low (-2% to -5% error).
-
Nitrogen recovery varies.
-
Root Cause: Formation of Boron Carbide (
) and Boron Nitride ( ) in the ash crucible. These refractory ceramics trap analyte, preventing detection.[1]
-
Method B: Optimized Combustion with Oxidative Adjuvants (The "Gold Standard")
-
Technique: CHN Analysis with
(Vanadium Pentoxide) or (Tungsten Trioxide). -
Conditions:
combustion (oxygen boost), Tin capsule + 10mg . -
Outcome: SUCCESS (with caveats)
-
Data Profile:
-
Complete combustion achieved.
-
Results match the hydration state of the sample (requires parallel water determination).
-
-
Mechanism: The metal oxide acts as a flux, breaking down the glassy
layer and releasing trapped carbon/nitrogen.
Method C: Orthogonal Validation (qNMR)
-
Technique: Quantitative
-NMR using an internal standard (e.g., Maleic Acid or TCNB). -
Outcome: HIGHEST ACCURACY
-
Data Profile:
-
Measures molar purity directly, independent of hydration state.
-
Can distinguish monomer signals from boroxine signals in dry DMSO-
.
-
Experimental Protocols
Protocol 1: Optimized Elemental Analysis (The "Flux" Method)
Objective: Ensure complete combustion to determine total C/H/N mass fractions.
-
Reagent Prep: Pre-condition Vanadium Pentoxide (
) by heating at for 2 hours to remove trace organic contaminants. Store in a desiccator. -
Weighing:
-
Tare a clean Tin (Sn) capsule.
-
Weigh 1.5 - 2.0 mg of the boronic acid sample (Precision:
mg). -
Add 5 - 10 mg of pre-conditioned
directly over the sample.
-
-
Encapsulation: Fold the capsule tightly, ensuring no air pockets, but do not tear the foil.
-
Combustion Parameters:
-
Furnace Temp: Boost to
- (if instrument allows). -
Oxygen Dose: Increase
dosing time by 20-30% compared to standard organics.
-
-
Calculation:
-
Correct the blank value using a capsule containing only
.
-
Protocol 2: Handling the Hydration Variable[1]
To correlate EA results with theory, you must determine the "W" factor (Water/Hydration).
-
Step 1: Perform Karl Fischer (KF) titration (Volumetric) to determine water content.
-
Note: Boronic acids can esterify with methanol in KF reagents, releasing water and causing false highs.[1] Use ketone-based KF reagents or perform oven-drive KF.
-
-
Step 2: Calculate "Adjusted Theoretical Values":
Visualizations & Workflows
Diagram 1: The Analytical Decision Matrix
This flowchart guides the researcher on which method to select based on the development stage.
Caption: Decision matrix for selecting the appropriate purity assay based on regulatory requirements.
Diagram 2: The Boroxine Interference Cycle
Understanding why your Carbon % fluctuates.
Caption: The reversible dehydration cycle. Samples stored in desiccators often drift toward the Trimer (High %C) state.
Data Interpretation Guide
When reviewing your Elemental Analysis report, use this lookup table to diagnose issues:
| Observation | Diagnosis | Action Required |
| Low %C, Low %N | Incomplete Combustion | Repeat with |
| High %C, High %N | Boroxine Formation | Sample is dehydrated. Run KF or qNMR to confirm. Do not reject batch. |
| High %H | Hygroscopic Wetting | Sample has absorbed surface moisture (distinct from hydrolysis). Dry at |
| Variable %C | Inhomogeneous Sample | Mix of monomer/trimer crystals. Grind sample to fine powder before weighing. |
References
-
Evaluation of Boronic Acid Purity
- Title: Microanalysis of organoboron compounds.
-
Boroxine Equilibrium
- Title: 3-(Dimethylcarbamoyl)
Sources
- 1. CN103439454B - Method for measuring vanadium pentoxide content by potentiometric titration - Google Patents [patents.google.com]
- 2. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid and Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, boronic acids are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility, however, is intrinsically linked to their stability. This guide provides an in-depth comparison of the stability of a substituted phenylboronic acid, 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid, with its parent compound, phenylboronic acid. Understanding these stability differences is crucial for optimizing reaction conditions, storage, and handling, thereby ensuring the integrity and reactivity of these valuable reagents.
Introduction: The Significance of Boronic Acid Stability
Boronic acids, characterized by a C-B(OH)₂ functional group, are generally crystalline solids that are relatively stable to air and moisture compared to other organometallic reagents. However, they are susceptible to several degradation pathways that can impact their purity and performance in chemical reactions. The two primary modes of degradation are:
-
Oxidative Deboronation: This involves the cleavage of the carbon-boron bond, typically by reactive oxygen species, to yield the corresponding alcohol (phenol in this case) and boric acid. This process is often irreversible and represents a significant loss of the desired reagent.[1][2][3][4][5][6][7][8]
-
Dehydration to Boroxines: Boronic acids can undergo reversible dehydration, particularly upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine.[9][10][11][12] While this process is often reversible upon exposure to water, the formation of boroxines can affect the solubility, reactivity, and accurate quantification of the boronic acid.
The electronic and steric nature of substituents on the phenyl ring can significantly influence the susceptibility of a phenylboronic acid to these degradation pathways. This guide will explore these influences by comparing the unsubstituted phenylboronic acid with 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid.
Structural Comparison and Predicted Stability
The stability of a phenylboronic acid is largely governed by the electron density at the boron atom and the steric environment around the boronic acid moiety.
| Compound | Structure | Substituents | Predicted Electronic Effects on Boron |
| Phenylboronic Acid | None | Baseline | |
| 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid | ![]() | 3-Amino (electron-donating), 5-Dimethylcarbamoyl (electron-withdrawing) | Competing effects, overall electron density likely similar to or slightly reduced compared to the parent. |
Phenylboronic Acid: As the parent compound, its stability is well-characterized. It is a white crystalline solid that is moderately stable but can undergo dehydration to form triphenylboroxine upon heating.[9][11][12] It is also susceptible to oxidative degradation.[1][2][3][4][6][7][8]
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid: This molecule presents a more complex electronic profile.
-
The amino group at the meta-position is an electron-donating group through resonance. This would be expected to increase the electron density on the aromatic ring and, to a lesser extent, on the boron atom.
-
The dimethylcarbamoyl group , also at a meta-position, is an electron-withdrawing group through induction.
The net effect of these two opposing substituents on the Lewis acidity of the boron atom is not immediately obvious without experimental data. However, given their meta positions relative to the boronic acid, their influence on the boron atom's electronics will be less pronounced than if they were in the ortho or para positions. It is plausible that the opposing electronic effects may partially cancel each other out, leading to a stability profile that is not drastically different from the parent phenylboronic acid. The presence of the amino group could, in some contexts, offer a site for unwanted side reactions, while the amide functionality is generally stable.
Experimental Design for a Comparative Stability Study
To empirically determine the relative stability of these two boronic acids, a forced degradation study would be the most effective approach. This involves subjecting both compounds to a variety of stress conditions and monitoring their degradation over time.
Experimental Workflow
Caption: Workflow for a comparative forced degradation study.
Detailed Methodologies
1. Materials and Instrumentation:
-
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (purity >98%)
-
Phenylboronic acid (purity >98%)
-
HPLC grade acetonitrile (ACN), water, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS).[13]
-
Nuclear Magnetic Resonance (NMR) spectrometer.[13]
-
Temperature-controlled oven and photostability chamber.
2. Sample Preparation:
-
Prepare 1 mg/mL stock solutions of each boronic acid in a 50:50 mixture of acetonitrile and water.
3. Stress Conditions:
-
Thermal: Incubate solutions and solid samples at 60°C.
-
Photolytic: Expose solutions to light according to ICH Q1B guidelines.
-
Oxidative: Treat solutions with a final concentration of 3% hydrogen peroxide at room temperature.[5]
-
pH: Adjust the aqueous component of the solvent to pH 2 with HCl and pH 10 with NaOH.
4. Analytical Monitoring:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Analyze the samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.[13] Quantify the remaining parent compound.
-
For thermal stress on solid samples, dissolve a portion at each time point and analyze by HPLC. Also, acquire ¹¹B NMR spectra to monitor the potential formation of boroxines.[13]
Anticipated Results and Discussion
Based on established principles of boronic acid stability, the following outcomes can be anticipated:
Oxidative Stability: The rate of oxidative deboronation is influenced by the electron density at the boron atom. While the amino group is donating and the carbamoyl is withdrawing, their meta-positions suggest a modest net effect. It is hypothesized that the stability of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid towards oxidation will be comparable to, or slightly different from, phenylboronic acid. A significant increase in stability, as seen with strongly electron-withdrawing groups or intramolecular coordination, is not expected.[2][3][4]
Thermal Stability and Boroxine Formation: The formation of boroxines is a dehydration process favored by heat. The rate and equilibrium of this reaction can be influenced by substituents. Electron-donating groups have been shown to favor boroxine formation.[14] Therefore, the presence of the amino group might slightly increase the propensity of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid to form its corresponding boroxine compared to phenylboronic acid under thermal stress. This can be monitored by ¹¹B NMR, where the boronic acid and boroxine will have distinct chemical shifts.
pH Stability: Boronic acids are generally more stable in acidic to neutral conditions. In basic media, the boronic acid exists as the more nucleophilic boronate anion, which can be more susceptible to certain degradation pathways. Both compounds are expected to show increased degradation at higher pH. The pKa of the boronic acid can be influenced by the substituents, which in turn affects the pH at which the more reactive boronate species is formed.
Summary of Predicted Stability Comparison
| Stability Parameter | Phenylboronic Acid | 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid | Rationale |
| Oxidative Stability | Moderate | Predicted to be similar to phenylboronic acid | Competing electronic effects of meta-substituents likely result in a minor net change in electron density at the boron. |
| Thermal Stability (Solid) | Moderate; forms boroxine | Predicted to be slightly less stable; may form boroxine more readily | The electron-donating amino group may favor the dehydration equilibrium towards the boroxine.[14] |
| Stability in Solution (Acidic pH) | Generally stable | Predicted to be generally stable | Boronic acids are typically more stable under acidic conditions. |
| Stability in Solution (Basic pH) | Less stable | Predicted to be less stable | Formation of the boronate anion can increase susceptibility to degradation. |
Conclusion and Recommendations
While both phenylboronic acid and 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid are versatile reagents, their stability profiles are likely to exhibit subtle but important differences due to the electronic nature of the substituents on the phenyl ring. The presence of both an electron-donating amino group and an electron-withdrawing dimethylcarbamoyl group on the latter suggests a complex interplay of electronic effects.
Based on established chemical principles, it is predicted that 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid may have a slightly higher propensity to form its boroxine under thermal stress compared to phenylboronic acid. Its oxidative stability is anticipated to be broadly similar to the parent compound.
For optimal use and storage of both compounds, the following is recommended:
-
Storage: Store in a cool, dry, and dark place to minimize thermal, hydrolytic, and photolytic degradation.
-
Handling in Solution: For reactions, prepare solutions fresh and use them promptly. If storage in solution is necessary, use an aprotic solvent and store at a low temperature.
-
Reaction Conditions: Be mindful of the reaction pH, as basic conditions can promote degradation. In Suzuki-Miyaura couplings, the choice of base and reaction temperature can be critical for minimizing boronic acid decomposition.
The insights provided in this guide, grounded in fundamental principles of boronic acid chemistry, should aid researchers in the effective utilization of these important synthetic building blocks. For critical applications, a compound-specific forced degradation study as outlined is strongly recommended to definitively establish the stability profile.
References
-
Sharifi, A., et al. (2009). One-Pot Self-Condensation of Phenylboronic Acid with Phenols and Aldehydes. Asian Journal of Chemistry, 21(5), 3537-3542. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
-
Sharifi, A., et al. (2009). One-Pot Self-Condensation of Phenylboronic Acid with Phenols and Aldehydes. ResearchGate. [Link]
-
Slanina, Z., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4746-4754. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [Link]
-
Essenberg, C., Ellis, L., & Turnbull, M. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD. [Link]
-
Qing, G. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. Nature Communications, 15(1), 1-2. [Link]
-
Slanina, Z., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Liu, X., et al. (2018). Arylboronic Acids in Self-condensation of Glucosamines Forming Deoxyfructosazine, Catalysts or Reagents? Semantic Scholar. [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
da Silva, J. P., et al. (2022). Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
-
Sharifi, A., et al. (2009). One-Pot Self-Condensation of phenylboronic acid with phenols and aldehydes. ResearchGate. [Link]
-
Graham, B. J., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
Wiskur, S. L., & Lavigne, J. J. (2005). Solvent Effects in Boronic Acid-Diol Binding. PubMed. [Link]
-
Reddy, G. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]
-
Tokunaga, Y., et al. (2005). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 65(8), 1845-1848. [Link]
-
Liu, X., et al. (2018). Arylboronic Acids in Self-condensation of Glucosamines Forming Deoxyfructosazine, Catalysts or Reagents? ChemRxiv. [Link]
-
Li, Y., et al. (2018). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 13, 7399-7411. [Link]
-
Graham, B. J., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]
-
Friedman, S., Pace, B., & Pizer, R. (1974). Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. Journal of the American Chemical Society, 96(17), 5381-5384. [Link]
-
Kuivila, H. G., & Armour, A. G. (1957). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 79(21), 5659-5662. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2329-2340. [Link]
-
Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-225. [Link]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Jena, N. R., & Mishra, P. C. (2019). Microhydration of phenylboronic acid and its hydration free energy. Journal of Molecular Modeling, 25(8), 238. [Link]
-
AHH Chemical. (n.d.). 3-(Dimethylcarbamoyl)Phenylboronic Acid (Contains Varying Amounts Of Anhydride). [Link]
-
Roy, A., & Giri, S. (2016). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. ResearchGate. [Link]
-
da Silva, J. P., et al. (2022). Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
-
Wang, Y., et al. (2021). The thermal stability and pyrolysis mechanism of boron-containing phenolic resins: The effect of phenyl borates on the char formation. ResearchGate. [Link]
-
Chem-Impex. (n.d.). 3-(Dimethylcarbamoyl)phenylboronic acid. [Link]
-
Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid
A Researcher's Guide to Safely Handling 3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid
This guide provides essential safety and handling protocols for 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid, a specialized reagent often utilized in complex organic synthesis and drug development. As a substituted phenylboronic acid, this compound requires careful management to mitigate potential health risks. This document, grounded in established laboratory safety principles, offers a comprehensive framework for its use, from initial risk assessment to final disposal, ensuring a secure research environment.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Eye Irritation: Direct contact with the powder or solutions can cause serious eye irritation.[1][2][3][4]
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4] Prolonged or repeated exposure could lead to more significant effects.
-
Respiratory Tract Irritation: Inhalation of the dust is likely to cause irritation to the nose, throat, and respiratory system.[1][2][3][4]
-
Harmful if Swallowed: Like many boronic acids, this compound may be harmful if ingested.[2][5]
Based on analogues, the compound would likely carry the GHS07 "Warning" pictogram, indicating these irritant and acute toxicity properties.[4][6]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) should always be used in conjunction with, not as a replacement for, robust engineering controls. These controls are designed to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of solid 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid, especially weighing and initial solvent addition, must be performed inside a properly functioning chemical fume hood.[7][8] This prevents the inhalation of fine powders.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3][9]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[1][10]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile Gloves | Nitrile provides good resistance against a wide range of chemicals. For operations with a higher risk of splashing, consider double-gloving. Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[7] |
| Eye & Face Protection | Safety Goggles | Chemical safety goggles that provide a full seal around the eyes are required.[1][8] If there is a significant splash risk, a face shield should be worn in addition to goggles.[2][4] Standard safety glasses with side shields do not offer sufficient protection against powders and splashes. |
| Respiratory Protection | NIOSH-approved Respirator (Conditional) | A respirator is typically not necessary if all work with the solid is confined to a certified fume hood.[10] If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator (e.g., an N95 dust mask for powders or a half-mask with appropriate cartridges for vapors) may be required.[1][3] |
| Protective Clothing | Laboratory Coat & Proper Attire | A flame-resistant lab coat should be worn and kept fully fastened.[7][8] Full-length pants and closed-toe shoes are mandatory laboratory attire to protect against accidental spills.[8] |
Safe Handling and Operations Workflow
Adherence to a standardized workflow minimizes risk during routine procedures like weighing the compound and preparing a solution.
Workflow for Weighing and Dissolving Solid Reagent
Caption: Standard workflow for safely handling solid boronic acid.
Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical.
Exposure Response Decision Tree
Caption: Immediate first aid response for chemical exposure.
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.[11]
-
Ventilate: Ensure the area is well-ventilated.[12]
-
Control: For a small spill within a fume hood, ensure you are wearing appropriate PPE (including double gloves).
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[3] Sweep up the material and place it into a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[4][11]
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling process.
-
PPE Disposal: Dispose of contaminated gloves and any disposable protective clothing in the designated solid hazardous waste container.
-
Chemical Waste: Unused material and solutions containing the boronic acid must be collected in a clearly labeled hazardous waste container. Do not pour boronic acid waste down the drain.[7][11]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.
By integrating these engineering controls, personal protective equipment protocols, and procedural workflows, researchers can confidently and safely handle 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid, ensuring both personal safety and the integrity of their scientific work.
References
-
DoveMed. (2018, February 27). First Aid for Boric Acid Poisoning. [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
-
IsoLab, University of Washington. (2021, June 23). Boric Acid Standard Operating Procedure. [Link]
-
Lab Alley. (2025, July 15). Boric Acid Safety & Hazards. [Link]
-
Washington State University. Boric Acid - Standard Operating Procedure. [Link]
-
Zakarian Lab, UCSB. Zakarian Lab Safety Protocol. [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid D5. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. 2096332-13-5|(3-Amino-5-(phenylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. questron.ca [questron.ca]
- 9. aksci.com [aksci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

